Reveromycin A
Description
from an actinomycete strain; structure given in first source; inhibits the mitogenic activity of the epidermal growth facto
Structure
2D Structure
Properties
IUPAC Name |
(2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52O11/c1-6-7-19-35(47-34(44)17-16-32(40)41)21-22-36(46-30(35)14-10-25(3)23-33(42)43)20-18-27(5)29(45-36)13-9-24(2)8-12-28(37)26(4)11-15-31(38)39/h8-12,14-15,23,26-30,37H,6-7,13,16-22H2,1-5H3,(H,38,39)(H,40,41)(H,42,43)/b12-8+,14-10+,15-11+,24-9+,25-23+/t26-,27-,28-,29+,30-,35+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESGNAJSBDILTB-OXVOKJAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@]1(CC[C@]2(CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)O[C@H]1/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901037039 | |
| Record name | Reveromycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134615-37-5 | |
| Record name | Reveromycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Reveromycin A: A Technical Guide to its Discovery, Isolation, and Mechanism of Action from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reveromycin A is a polyketide natural product first isolated from Streptomyces sp. SN-593.[1][2][3] It has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antifungal, anticancer, and anti-osteoporotic properties.[1][4] The unique mode of action of this compound, involving the specific inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS), presents a compelling avenue for the development of novel therapeutics.[1][5][6] This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailed experimental protocols, a summary of its biological activities, and an elucidation of its biosynthetic pathway and mechanism of action.
Discovery and Producing Organism
This compound was first discovered in the early 1990s from the culture broth of the soil actinomycete, Streptomyces sp. strain SN-593, as an inhibitor of the mitogenic activity induced by epidermal growth factor (EGF).[1] The producing organism was initially identified as Streptomyces reveromyceticus SN-593 and has more recently been reclassified as Actinacidiphila reveromycinica SN-593.[7] Reveromycins are a class of polyketide compounds characterized by a spiroacetal core structure, two polyene carboxylic acids, and a hemisuccinate moiety.[7]
Fermentation for this compound Production
The production of this compound is achieved through submerged batch fermentation of Streptomyces sp. SN-593. Optimization of culture media and fermentation parameters is crucial for enhancing the yield of the desired metabolite.
Experimental Protocol: Fermentation
a) Media Preparation:
-
Seed Medium (ISP-2 Medium):
-
Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
D-Glucose: 4 g/L
-
Adjust pH to 7.0 before autoclaving.
-
-
Production Medium (Optimized):
-
Soluble Starch: 30 g/L
-
Peptone: 7.5 g/L
-
Soybean Meal: 10 g/L
-
Yeast Extract: 0.25 g/L
-
K₂HPO₄·3H₂O: 0.5 g/L
-
KH₂PO₄: 0.7 g/L
-
MgSO₄·7H₂O: 0.4 g/L
-
MnSO₄·H₂O: 0.02 g/L
-
ZnSO₄·7H₂O: 0.01 g/L
-
b) Inoculum Preparation:
-
Prepare a spore suspension of Streptomyces sp. SN-593 from a mature culture grown on an appropriate agar medium (e.g., ISP-4).
-
Inoculate a 250 mL flask containing 100 mL of ISP-2 seed medium with the spore suspension (e.g., 5 mL of 1 x 10⁸ spores/mL).[2]
-
Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 24 hours.[2]
c) Production Fermentation:
-
Inoculate the production medium with the seed culture (typically 2-5% v/v).
-
Conduct the fermentation in a suitable fermenter (e.g., 5 L, 15 L, or 30 L) under the following optimized conditions:[2]
-
Monitor the fermentation process by measuring parameters such as pH and dissolved oxygen.
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth is a multi-step process involving solvent extraction and chromatographic techniques.
Experimental Protocol: Isolation and Purification
a) Extraction:
-
At the end of the fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation.
-
Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
b) Chromatographic Purification:
-
Silica Gel Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the this compound-containing fractions by reversed-phase HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of water (often with a modifier like formic acid) and acetonitrile or methanol.
-
Monitor the elution profile using a UV detector, and collect the peak corresponding to this compound.
-
-
Final Purification and Characterization:
-
The purified this compound can be further purified by recrystallization if necessary.
-
Confirm the identity and purity of the final product using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Biological Activities of this compound
This compound exhibits a broad spectrum of biological activities, making it a promising candidate for drug development. Its activity is notably enhanced under acidic conditions, which increases its cell permeability.[3][5]
| Activity | Cell Line/Organism | IC₅₀ / MIC | Reference |
| Antiproliferative | Human Tumor Cell Lines | 1.3 - 2.0 µg/mL | [8] |
| Inhibition of EGF-induced Mitogenic Activity | Mouse Keratinocyte | 0.7 µg/mL | [8] |
| Antifungal | Various Fungi | MIC = 2.0 µg/mL (at pH 3) | [8] |
| Inhibition of Isoleucyl-tRNA Synthetase | Saccharomyces cerevisiae | 8 ng/mL | [6] |
| Induction of Apoptosis | Multiple Myeloma Cells (at pH 6.4) | Effective at 1 µM | [3] |
Visualizing Key Processes
Workflow for Discovery and Isolation
References
- 1. Inhibitory mechanism of this compound at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for this compound and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
What is the mechanism of action of Reveromycin A?
An In-depth Technical Guide to the Mechanism of Action of Reveromycin A
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (RM-A) is a polyketide natural product with a range of biological activities, including anti-osteoporotic, anti-cancer, and anti-fungal properties. Its therapeutic potential stems from a highly specific molecular mechanism of action centered on the inhibition of protein synthesis, coupled with a unique, pH-dependent mechanism for cellular uptake that confers selectivity towards specific cell types. This document provides a detailed examination of the molecular and cellular mechanisms of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of its mode of action.
Core Molecular Mechanism: Inhibition of Isoleucyl-tRNA Synthetase
The primary molecular target of this compound is the eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS) .[1][2][3] IleRS is a crucial enzyme in protein synthesis, responsible for catalyzing the attachment of the amino acid isoleucine to its cognate transfer RNA (tRNAIle). This "charging" of tRNA is an essential step for the incorporation of isoleucine into nascent polypeptide chains during mRNA translation.
This compound acts as a potent and selective inhibitor of this process through a sophisticated mechanism:
-
Binding Site Competition: Co-crystal structure analysis reveals that this compound occupies the binding site of the 3' CCA end of tRNAIle on the catalytic domain of IleRS.[1][3] By binding to this site, it physically obstructs the productive binding of the tRNAIle substrate.
-
Synergistic Binding with Isoleucyl-Adenylate: The binding of this compound is significantly facilitated and stabilized by the presence of isoleucyl-adenylate (Ile-AMP), an intermediate product of the IleRS reaction.[1][4] This indicates a synergistic binding model where RM-A, together with the intermediate, effectively locks the enzyme in an inhibited state.
-
Inhibition of Protein Synthesis: By preventing the charging of tRNAIle, this compound depletes the pool of available isoleucyl-tRNAIle, leading to a halt in the elongation phase of protein synthesis.[2] This arrest of protein production ultimately triggers downstream cellular stress pathways, leading to programmed cell death (apoptosis).
Notably, this compound is inactive against bacterial IleRS, highlighting its selectivity for the eukaryotic enzyme and suggesting potential as a scaffold for developing targeted therapeutics.[3]
Mechanism of Cellular Selectivity: A pH-Dependent "Acid-Seeking" Agent
A remarkable feature of this compound is its selective cytotoxicity towards cells that create an acidic extracellular microenvironment, such as bone-resorbing osteoclasts and various cancer cells.[2][5] This selectivity is not due to target expression but is a consequence of the molecule's chemical properties and its response to pH.
This compound possesses three carboxylic acid moieties.[2]
-
At Neutral pH (~7.4): In normal physiological conditions, these carboxyl groups are deprotonated (negatively charged). The resulting polarity of the molecule hinders its ability to passively diffuse across the cell membrane.
-
At Acidic pH (<7.0): In acidic microenvironments, such as the resorption pits created by osteoclasts (pH ~4-5) or the lactate-rich milieu of solid tumors (pH ~6.4-7.0), the excess protons lead to the protonation of the carboxyl groups.[5] This neutralizes their charge, making this compound less polar and significantly increasing its hydrophobicity.
This "activated" non-polar form of this compound can readily permeate the cell membrane, leading to high intracellular concentrations specifically within cells residing in or generating acidic conditions.[2][5] Once inside the cell, it inhibits IleRS and induces apoptosis. This unique uptake mechanism spares most normal tissues, which exist at a neutral pH, and explains the compound's high therapeutic index in preclinical models of osteoporosis and cancer.[2][6]
Downstream Effects: Induction of Caspase-Dependent Apoptosis
The inhibition of protein synthesis by this compound serves as a potent stress signal that triggers programmed cell death. In multiple myeloma (MM) cells, this process has been shown to be caspase-dependent, occurring preferentially under the acidic conditions that enable drug uptake.[5]
The key downstream events include:
-
Activation of Initiator Caspases: At an acidic pH of 6.4, this compound treatment leads to the cleavage, and thus activation, of both caspase-8 (a key component of the extrinsic apoptosis pathway) and caspase-9 (the initiator of the intrinsic pathway).[5]
-
Degradation of Sp1 Transcription Factor: Concurrently with caspase-8 activation, there is a marked reduction in the protein levels of Sp1, a critical pro-survival transcription factor often overexpressed in MM cells.[5] This is not due to transcriptional repression, but likely due to direct enzymatic degradation of the Sp1 protein by activated caspase-8.
-
Execution of Apoptosis: The activation of these caspases initiates a proteolytic cascade that dismantles the cell, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Data Summary
The biological activity of this compound has been quantified across various experimental systems.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Type | Assay Endpoint | IC50 / MIC | Experimental Conditions | Reference |
|---|---|---|---|---|
| Murine Osteoclasts | Cell Viability | 0.05 µg/mL | 20-hour treatment | [7] |
| SBC-5 (Human SCLC) | Cell Proliferation | 2.1 µg/mL | 72-hour treatment | [7] |
| Candida albicans | Fungal Growth | 3 µM | Culture at pH 3.0 | [3] |
| INA-6 & RPMI8226 (MM) | Cell Viability | > 1 µM | 24-hour treatment at pH 7.4 | [6] |
| INA-6 & RPMI8226 (MM) | Cell Viability | < 1 µM | 24-hour treatment at pH 6.4 |[5] |
Table 2: Effective Concentrations in Experimental Assays
| Assay System | Effect | Concentration | Reference |
|---|---|---|---|
| BG-1 Ovarian Carcinoma | Inhibition of TGF-α induced proliferation | 30 - 300 nM | [N/A] |
| Rabbit Reticulocyte Lysate | Inhibition of protein translation | 200 nM | [N/A] |
| Multiple Myeloma Cells | Induction of apoptosis | 1 µM (at pH 6.4) | [5] |
| SCID Mouse Model of MM | Inhibition of tumor growth | 4 mg/kg (i.p.) |[5] |
Key Experimental Protocols
The mechanism of this compound has been elucidated through a variety of biochemical and cell-based assays.
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This biochemical assay measures the enzymatic activity of IleRS and its inhibition by RM-A. A common method is the ATP-[³²P]-pyrophosphate (PPi) exchange assay.
-
Principle: The first step of the IleRS reaction is the activation of isoleucine with ATP to form an Ile-AMP intermediate and release pyrophosphate (PPi). This reaction is reversible. By providing radiolabeled [³²P]PPi, the rate of its incorporation back into ATP can be measured, which is directly proportional to the enzyme's activity.
-
Methodology:
-
Recombinant eukaryotic IleRS is purified.
-
A reaction mixture is prepared containing buffer, L-isoleucine, ATP, MgCl₂, and [³²P]PPi.
-
The enzyme is added to the reaction mixture in the presence of varying concentrations of this compound or a vehicle control.
-
The reaction is allowed to proceed for a set time at 37°C and is then quenched (e.g., with acid).
-
The mixture is filtered through activated charcoal, which binds nucleotides (ATP) but not free PPi.
-
The radioactivity retained on the charcoal filter, corresponding to the amount of [³²P]ATP formed, is measured using a scintillation counter.
-
Data are analyzed to determine the rate of reaction at each inhibitor concentration, allowing for the calculation of IC50 or Ki values.
-
pH-Dependent Cell Viability Assay
This assay is used to demonstrate the preferential cytotoxicity of RM-A under acidic conditions.
-
Principle: Metabolically active, viable cells reduce a tetrazolium salt (e.g., WST-8, MTS, MTT) to a colored formazan product. The amount of color produced is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., INA-6, RPMI8226) are seeded into 96-well plates at a predetermined density (e.g., 1-2 x 10⁴ cells/well) and allowed to adhere overnight.
-
Media Preparation: Culture media are prepared and adjusted to different pH values (e.g., pH 7.4, 6.8, 6.4) using sterile HCl or lactic acid.
-
Treatment: The standard culture medium is replaced with the pH-adjusted media containing serial dilutions of this compound or a vehicle control.
-
Incubation: Cells are incubated for a defined period (e.g., 24-72 hours) at 37°C in a CO₂ incubator.
-
Reagent Addition: A solution of WST-8 (or similar tetrazolium salt) is added to each well according to the manufacturer's instructions (e.g., 10 µL per 100 µL of medium).
-
Color Development: The plates are incubated for an additional 1-4 hours to allow for formazan development.
-
Measurement: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-8).
-
Analysis: Absorbance values are corrected for background (wells with medium only), and cell viability is expressed as a percentage relative to the vehicle-treated control cells at each respective pH.[5][8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory mechanism of this compound at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory mechanism of this compound at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. broadpharm.com [broadpharm.com]
Reveromycin A as a selective inhibitor of eukaryotic isoleucyl-tRNA synthetase
Reveromycin A: A Selective Inhibitor of Eukaryotic Ioleucyl-tRNA Synthetase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a polyketide natural product isolated from Streptomyces sp. SN-593, has garnered significant attention for its diverse biological activities, including antifungal, anticancer, and anti-osteoporotic properties.[1][2][3][4] At the heart of its mechanism lies the selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein biosynthesis. This specificity provides a therapeutic window, making this compound a compelling candidate for drug development. This technical guide delves into the molecular mechanism of this compound, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of its mode of action and related experimental workflows.
Introduction to this compound
This compound is a complex polyketide characterized by a 6,6-spiroketal core and three carboxylic acid moieties.[3][5][6] Initially identified as an inhibitor of mitogenic activity induced by epidermal growth factor (EGF), its potent and selective biological effects have since been elucidated.[4][7] A defining feature of this compound is its ability to selectively target eukaryotic cells, particularly those in an acidic microenvironment, by inhibiting protein synthesis.[3][8][9][10] This is achieved through its specific interaction with isoleucyl-tRNA synthetase, an enzyme essential for the correct translation of the genetic code.[1][11]
Mechanism of Action: Selective Inhibition of Eukaryotic IleRS
The Role of Isoleucyl-tRNA Synthetase (IleRS)
Isoleucyl-tRNA synthetases are class I aminoacyl-tRNA synthetases (aaRS) that catalyze the attachment of L-isoleucine to its cognate tRNA (tRNAIle).[12][13] This two-step reaction is fundamental for protein synthesis:
-
Amino Acid Activation: Isoleucine is activated with ATP to form an isoleucyl-adenylate (Ile-AMP) intermediate.
-
tRNA Charging: The activated isoleucyl moiety is transferred to the 3'-end of tRNAIle.
The fidelity of this process is critical for accurate protein translation.[14][15]
This compound's Inhibitory Mechanism
This compound acts as a potent and selective inhibitor of eukaryotic cytoplasmic IleRS.[1][2] Structural and biochemical studies have revealed a unique inhibitory mechanism:
-
Competition with tRNAIle: this compound binds to the tRNAIle binding site within the Rossmann-fold catalytic domain of eukaryotic IleRS.[1][2][3] This physically obstructs the binding of the tRNAIle substrate, thereby halting the aminoacylation process.
-
Synergistic Binding with Isoleucine: The binding of this compound is facilitated by the presence of the intermediate product, isoleucyl-adenylate (Ile-AMP).[1][2] This suggests a synergistic binding mechanism where the presence of the amino acid or its adenylated form enhances the affinity of this compound for the enzyme.[1][3]
Structural Basis for Eukaryotic Selectivity
A key feature of this compound is its high specificity for eukaryotic IleRS, with significantly lower or no activity against prokaryotic counterparts.[3] This selectivity is attributed to structural differences in the active site pocket between eukaryotic and prokaryotic IleRS enzymes.[16] The compact nature of the active site in eukaryotic IleRS, which is important for its resistance to other antibiotics like mupirocin, also plays a role in the specific binding of this compound.[16] Thermal shift assays have confirmed that this compound does not bind to bacterial IleRS, even in the presence of L-isoleucine.[1][3]
Role of the Acidic Microenvironment
The three carboxylic acid groups in this compound's structure make it highly polar and less permeable to cell membranes at neutral pH.[3][8][10] However, in acidic microenvironments, such as those created by bone-resorbing osteoclasts or in solid tumors, the carboxylic acid moieties become protonated.[8][9][10][17] This reduces the molecule's polarity, enhancing its cell permeability and allowing it to accumulate within the target cells to inhibit IleRS.[8][10] This pH-dependent uptake mechanism contributes to the selective toxicity of this compound towards cells in acidic niches.[3][8][9][10]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against IleRS has been quantified in various studies. The following table summarizes key IC50 values.
| Target Enzyme | Organism | IC50 | Reference |
| Isoleucyl-tRNA Synthetase (IleRS) | Saccharomyces cerevisiae (yeast) | ~2-10 nM | [3] |
| Isoleucyl-tRNA Synthetase (IleRS) | Saccharomyces cerevisiae (yeast) | 8 ng/mL | [11] |
| Isoleucyl-tRNA Synthetase (IleRS) | Human | ~2-10 nM | [3] |
| Isoleucyl-tRNA Synthetase (IleRS) | Bacterial | No significant inhibition | [3] |
Experimental Protocols
In Vitro Isoleucyl-tRNA Synthetase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on IleRS activity.
Materials:
-
Purified recombinant eukaryotic IleRS
-
Purified recombinant bacterial IleRS (for selectivity testing)
-
This compound
-
L-[3H]-isoleucine
-
tRNAIle
-
ATP
-
Reaction buffer (e.g., 100 mM HEPES pH 7.5, 10 mM KCl, 10 mM MgCl2, 4 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, and L-[3H]-isoleucine.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures and pre-incubate with the IleRS enzyme for a specified time (e.g., 10 minutes at 37°C).
-
Initiate Reaction: Start the aminoacylation reaction by adding tRNAIle.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop Reaction: Terminate the reaction by adding cold TCA to precipitate the tRNA.
-
Washing: Wash the precipitate on glass fiber filters with cold TCA to remove unincorporated L-[3H]-isoleucine.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of incorporated L-[3H]-isoleucine is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell-Based Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol describes how to measure this compound-induced apoptosis in a cell line of interest (e.g., osteoclasts or cancer cells).
Materials:
-
Cell line of interest (e.g., RAW 264.7 for osteoclast differentiation)
-
Cell culture medium (acidified to pH ~6.4 for certain experiments to mimic the tumor or bone resorption microenvironment)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture the cells to the desired confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours). For some experiments, the culture medium can be acidified to investigate pH-dependent effects.
-
Cell Harvesting: Harvest the cells by trypsinization or gentle scraping.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induced apoptosis pathway.
Experimental Workflow for In Vitro IleRS Inhibition Assay
Caption: Workflow for IleRS inhibition assay.
Logical Relationship of this compound's Selective Inhibition
Caption: Selectivity of this compound.
Conclusion
This compound presents a compelling case as a selective inhibitor of eukaryotic isoleucyl-tRNA synthetase. Its unique mechanism of action, which involves competition with tRNAIle and synergistic binding with isoleucine, provides a strong basis for its potent biological effects. The inherent selectivity for eukaryotic over prokaryotic IleRS, coupled with its pH-dependent cellular uptake, offers a dual-layered specificity that is highly desirable in drug development. These characteristics make this compound a promising lead compound for therapies targeting diseases characterized by localized acidic microenvironments, such as osteoporosis and certain cancers. Further research and development focusing on its pharmacological properties and potential for chemical modification could unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory mechanism of this compound at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory mechanism of this compound at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reveromycins, new inhibitors of eukaryotic cell growth. I. Producing organism, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reveromycins, new inhibitors of eukaryotic cell growth. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoleucyl-tRNA Synthetase [aars.online]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. PDB-101: Molecule of the Month: Aminoacyl-tRNA Synthetases [pdb101.rcsb.org]
- 15. The mechanism of discriminative aminoacylation by isoleucyl-tRNA synthetase based on wobble nucleotide recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Basis for the Antibiotic Resistance of Eukaryotic Isoleucyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Reveromycin A: A Targeted Approach to Inducing Osteoclast Apoptosis for Bone Resorption Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Reveromycin A, a polyketide natural product isolated from the bacterium Streptomyces reveromyceticus, has emerged as a potent and selective inducer of apoptosis in osteoclasts. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental protocols associated with this compound's pro-apoptotic activity in osteoclasts. By specifically targeting these bone-resorbing cells, this compound presents a promising therapeutic strategy for the treatment of bone disorders characterized by excessive osteoclast activity, such as osteoporosis and certain bone cancers. This document details the critical role of the acidic microenvironment in enhancing this compound's cellular uptake and activity, its inhibition of isoleucyl-tRNA synthetase, and the subsequent activation of the intrinsic apoptotic cascade. Quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows are provided to support further research and development in this area.
Introduction
Osteoclasts are large, multinucleated cells of hematopoietic origin responsible for the degradation of bone matrix, a process essential for bone remodeling and calcium homeostasis. However, excessive osteoclast activity can lead to pathological bone loss, as seen in osteoporosis, rheumatoid arthritis, and metastatic bone disease.[1] Current therapeutic strategies often have limitations, highlighting the need for novel agents that can selectively target and eliminate osteoclasts.
This compound has been identified as a promising candidate that specifically induces apoptosis in mature, functional osteoclasts while exhibiting significantly lower cytotoxicity towards other cell types, including osteoclast precursors and osteoblasts.[1][2] This selectivity is largely attributed to the unique acidic microenvironment created by active osteoclasts at the bone-resorption interface.[1][3] This guide delves into the core mechanisms by which this compound exerts its pro-apoptotic effects on osteoclasts.
Mechanism of Action
The Role of the Acidic Microenvironment
The primary mechanism for this compound's specificity towards active osteoclasts lies in the acidic resorption lacunae they generate. This compound possesses three carboxylic acid groups, which are protonated in the low pH environment (pH ~4-5) of the resorption pit.[1][3] This protonation increases the molecule's lipophilicity, facilitating its passive diffusion across the osteoclast cell membrane.[1] In the neutral intracellular environment (pH ~7.2-7.4), the carboxylic acid groups deprotonate, trapping the molecule inside the cell and leading to its accumulation.[1]
Inhibition of Isoleucyl-tRNA Synthetase
Once inside the osteoclast, the primary molecular target of this compound is isoleucyl-tRNA synthetase (IleRS).[1][3] IleRS is a crucial enzyme responsible for charging isoleucine to its corresponding tRNA, a vital step in protein synthesis. By selectively inhibiting IleRS, this compound effectively halts protein synthesis in osteoclasts.[1] This inhibition of de novo protein synthesis is a critical trigger for the induction of apoptosis in these highly metabolically active cells.[1]
Signaling Pathways in this compound-Induced Apoptosis
This compound triggers the intrinsic pathway of apoptosis, a signaling cascade orchestrated by mitochondria and characterized by the activation of specific caspase enzymes.
Caspase Activation
The inhibition of protein synthesis by this compound leads to cellular stress and the activation of the mitochondrial apoptotic pathway. This results in the release of cytochrome c from the mitochondria into the cytosol.[1] Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway.[4] Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[1][4] Active caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[5]
Role of Bcl-2 Family Proteins
The regulation of mitochondrial outer membrane permeabilization is controlled by the Bcl-2 family of proteins. While direct modulation of Bcl-2 family proteins by this compound in osteoclasts has not been extensively detailed, studies have shown no significant changes in the levels of the anti-apoptotic protein Bcl-xL following this compound treatment.[4] One study did note a mild decrease in deamidated Bcl-xL.[3] Further research is needed to fully elucidate the interplay between this compound-induced stress and the pro- and anti-apoptotic members of the Bcl-2 family in osteoclasts.
The NF-κB Signaling Pathway
The role of the transcription factor NF-κB in this compound-induced apoptosis in osteoclasts has yielded some varied observations. One study reported that while NF-κB levels increase during osteoclast differentiation, they remain constant during subsequent this compound treatment.[4] Another report suggested a decrease in both cytoplasmic and nuclear NF-κB levels following treatment.[3] Given that NF-κB is a critical survival factor for osteoclasts, its downregulation could contribute to the pro-apoptotic effects of this compound, but further investigation is required to clarify this aspect of its mechanism.
Quantitative Data
The following table summarizes the key quantitative data reported for the effects of this compound on osteoclasts.
| Parameter | Cell Type | Value | Reference |
| IC50 for Survival | Purified Osteoclasts | 0.2 µM | [6] |
| IC50 for Apoptosis (Hoechst staining) | Purified Osteoclasts | ~0.7 µM | [6] |
| Peak Apoptosis Induction (Caspase-3 activity) | RAW264.7-derived Osteoclasts | 4-6 hours | [4] |
| Caspase-9 Activation (Fold Increase) | RAW264.7-derived Osteoclasts | 2.3-fold at 2h, 2.6-fold at 4h | [4] |
| Caspase-3 Activity (Fold Increase) | RAW264.7-derived Osteoclasts | 5.1-fold at 4h | [3] |
| NF-κB Decrease (Cytoplasmic) | RAW264.7-derived Osteoclasts | 2.4-fold at 2h | [3] |
| NF-κB Decrease (Nuclear) | RAW264.7-derived Osteoclasts | 1.7-fold at 2h | [3] |
Experimental Protocols
Osteoclast Differentiation from RAW264.7 Cells
This protocol describes the generation of osteoclast-like cells from the murine macrophage cell line RAW264.7.
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 2.5 x 104 cells/cm2 in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.[7]
-
Induction of Differentiation: Add recombinant murine RANKL to a final concentration of 30-50 ng/mL.[7][8]
-
Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 5-7 days. Replace the medium every 2-3 days with fresh medium containing RANKL.
-
Verification of Differentiation: After the incubation period, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. Multinucleated, TRAP-positive cells are considered osteoclasts.[7]
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Treatment: Culture differentiated osteoclasts and treat with this compound at the desired concentration (e.g., 10 µM) for various time points (e.g., 2, 4, 6 hours).[4] Include an untreated control group.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them with a chilled cell lysis buffer on ice for 10-15 minutes.[9]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
Caspase Assay: In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample.[9]
-
Substrate Addition: Add a reaction buffer containing DTT and the colorimetric caspase-3 substrate, Ac-DEVD-pNA.[10]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[10]
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
Western Blot Analysis for Caspase-9 and Bcl-xL
This protocol allows for the detection of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat differentiated osteoclasts with this compound as described above. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-9, total caspase-9, Bcl-xL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. The intensity of the bands corresponding to the cleaved forms of caspases indicates their activation.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis in osteoclasts.
References
- 1. pnas.org [pnas.org]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.isciii.es [scielo.isciii.es]
- 8. Osteoclasts Differentiation from Murine RAW 264.7 Cells Stimulated by RANKL: Timing and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. mpbio.com [mpbio.com]
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Reveromycin A
For Researchers, Scientists, and Drug Development Professionals
Reveromycin A, a polyketide natural product isolated from Streptomyces sp. SN-593, has garnered significant attention in the scientific community for its potent and selective biological activities, including antifungal, antitumor, and anti-osteoporotic properties. Its complex chemical architecture, featuring a distinctive 6,6-spiroacetal system, is assembled by a fascinating and intricate biosynthetic pathway. This technical guide provides an in-depth exploration of the genetic and biochemical machinery responsible for the construction of this compound, offering valuable insights for researchers in natural product biosynthesis, synthetic biology, and drug discovery.
The Genetic Blueprint: The Reveromycin Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated set of genes organized in a contiguous cluster within the genome of Streptomyces sp. SN-593. This cluster, spanning approximately 91 kb, encodes a suite of enzymes including a Type I polyketide synthase (PKS), tailoring enzymes, regulators, and transporters.
Table 1: Annotation of the Reveromycin (rev) Biosynthetic Gene Cluster
| Gene | Proposed Function |
| revA | Polyketide Synthase (PKS) - Module 1 |
| revB | Polyketide Synthase (PKS) - Modules 2 & 3 |
| revC | Polyketide Synthase (PKS) - Modules 4 & 5 |
| revD | Polyketide Synthase (PKS) - Modules 6, 7 & 8 |
| revE | Unknown |
| revF | Thioesterase |
| revG | Dihydroxy ketone synthase |
| revH | Acyl-CoA dehydrogenase |
| revI | Cytochrome P450 hydroxylase |
| revJ | Spiroacetal synthase |
| revK | Acyl-CoA synthetase |
| revL | Enoyl-CoA hydratase/isomerase |
| revM | 3-hydroxyacyl-CoA dehydrogenase |
| revN | Acyl-CoA dehydrogenase |
| revO | Transcriptional regulator |
| revP | Transporter |
| revQ | Streptomyces antibiotic regulatory protein (SARP) |
| revR | FabH-like β-ketoacyl-ACP synthase III |
| revS | Medium-chain fatty acyl-CoA ligase |
| revT | Crotonyl-CoA carboxylase/reductase (CCR) |
| revU | Unknown |
The Assembly Line: Step-by-Step Biosynthesis of this compound
The construction of this compound is a multi-step process that begins with the assembly of a linear polyketide chain by the PKS machinery, followed by a series of elegant enzymatic transformations to yield the final bioactive molecule.
Polyketide Chain Assembly
The carbon skeleton of this compound is assembled by a modular Type I PKS encoded by the revA, revB, revC, and revD genes. This enzymatic complex catalyzes the sequential condensation of extender units, likely derived from malonyl-CoA and methylmalonyl-CoA, to a starter unit. The specific number and type of modules in the PKS dictate the length and substitution pattern of the resulting polyketide chain.
Formation of the Acyclic Precursor
Following its synthesis on the PKS, the polyketide chain is released, likely through the action of a thioesterase (RevF), to form a linear acyclic precursor. While this precursor has not been isolated in its free form due to its instability, its structure can be inferred from the downstream intermediates.
The Key Spiroacetal Formation: A Two-Enzyme Cascade
The hallmark 6,6-spiroacetal core of this compound is installed through a remarkable two-step enzymatic cascade catalyzed by RevG and RevJ.[1][2]
-
Oxidation to a Dihydroxy Ketone by RevG: The acyclic precursor first undergoes oxidation by the NAD+-dependent dehydrogenase, RevG, which functions as a dihydroxy ketone synthase.[2] This enzyme converts a specific diol moiety within the precursor to a dihydroxy ketone intermediate.
-
Stereospecific Cyclization by RevJ: The dihydroxy ketone intermediate is then the substrate for RevJ, a spiroacetal synthase.[2] This enzyme catalyzes a stereospecific intramolecular cyclization reaction, forming the thermodynamically favored 6,6-spiroacetal ring system. This enzymatic control ensures the correct stereochemistry of the final product, which is crucial for its biological activity.
Post-PKS Tailoring Modifications
Following the formation of the spiroacetal core, the molecule undergoes further tailoring reactions to yield the final this compound. One of the key modifications is the hydroxylation at the C18 position, catalyzed by the cytochrome P450 enzyme, RevI.[3][4] This hydroxylation is a prerequisite for the subsequent attachment of a hemisuccinate moiety, a critical feature for the biological activity of this compound.
Quantitative Insights into the Biosynthetic Pathway
Understanding the kinetics of the enzymes involved in the this compound biosynthetic pathway is crucial for efforts to improve production titers through metabolic engineering.
Table 2: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Reference |
| RevG | Acyclic Precursor (6) | 1.10 ± 0.15 | 115.2 ± 3.2 | 105 | [2] |
| RevG | NAD+ | 430 ± 59 | 152.4 ± 9.3 | - | [2] |
| P450revI (wild-type) | Reveromycin T (3) | - | - | - | - |
| P450revI (A241L mutant) | Reveromycin T (3) | 0.90 ± 0.10 | 25.7 ± 2.5 | 28.9 | [5] |
Note: Kinetic data for the wild-type P450revI was not available in the searched literature. Data for the A241L mutant is provided for comparison.
Table 3: Production Yields of this compound and Derivatives in Engineered Strains
| Strain | Compound(s) Produced | Yield (mg/L) | Reference |
| Streptomyces sp. SN-593 (wild-type) with β-carboline biomediator BR-1 | This compound | ~15 | [4] |
| A. reveromycinica SN-593-ΔrevI / pTYM19-PaphII-revI-A241L | 17-hydroxy-RM-T (6) and 17-hemisuccinyloxy-RM-T (7) | 0.34 and 0.47 | [5] |
| A. reveromycinica SN-593-ΔrevI / pTYM19-PaphII-revI-A241L / pKU492aac(3)IV-PaphII-revQ | 17-hemisuccinyloxy-RM-T (7) | 5.18 | [5] |
Experimental Methodologies
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques.
Gene Disruption and Complementation
To determine the function of individual genes within the rev cluster, targeted gene disruption experiments are performed. This typically involves replacing the gene of interest with an antibiotic resistance cassette via homologous recombination. The resulting mutant strain is then analyzed for its metabolic profile to identify any accumulated intermediates or the loss of final product production. Complementation experiments, where a functional copy of the disrupted gene is reintroduced into the mutant, are used to confirm that the observed phenotype is a direct result of the gene knockout.
References
- 1. This compound biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. β-carboline biomediators induce reveromycin production in Streptomyces sp. SN-593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Reveromycin A: A Technical Guide to its Initial Screening and Therapeutic Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin A (RM-A) is a polyketide natural product originally isolated from the actinomycete Streptomyces sp. SN-593.[1] Initial screening efforts identified it as an inhibitor of the mitogenic activity of epidermal growth factor. Subsequent research has unveiled its potent and selective inhibitory action against eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), establishing a clear mechanism for its diverse biological activities.[2][3][4] This technical guide provides an in-depth overview of the initial screening, mechanism of action, and preclinical evidence supporting the therapeutic potential of this compound, with a particular focus on its promise in treating diseases characterized by acidic microenvironments, such as osteoporosis and certain cancers.
Initial Screening and Discovery Workflow
The discovery of this compound stemmed from a systematic screening program designed to identify novel bioactive small molecules from natural sources. The general workflow involved the cultivation of microbial strains, extraction of metabolites, and subsequent evaluation in bioassays.
Mechanism of Action: pH-Dependent Inhibition of Isoleucyl-tRNA Synthetase
The primary molecular target of this compound is the eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis.[4] A unique feature of RM-A is its pH-dependent activity. The molecule possesses three carboxylic acid groups, which are protonated in acidic environments.[3] This protonation reduces the molecule's polarity, enhancing its permeability across cell membranes.[1][3] This "acid-seeking" property allows RM-A to preferentially accumulate and exert its cytotoxic effects in acidic microenvironments, such as those found at sites of bone resorption and within solid tumors.[1][3]
Once inside the cell, this compound binds to the tRNA binding site of IleRS.[2][5] This binding is synergistic with the substrate L-isoleucine or the intermediate isoleucyl-adenylate (Ile-AMP), effectively competing with the binding of tRNAIle.[2][5] The inhibition of IleRS halts the charging of tRNA with isoleucine, leading to a cessation of protein synthesis and subsequently inducing a caspase-dependent apoptotic cascade.[3]
Quantitative Pharmacological Data
The potency of this compound has been quantified across various models. Its high affinity for its target and selective cytotoxicity are highlighted in the data below.
Table 1: Inhibitory Activity of this compound
| Target / Cell Line | Assay Type | Measured Value | Organism/Tissue | Reference |
|---|---|---|---|---|
| Isoleucyl-tRNA Synthetase (IleRS) | Enzyme Inhibition | IC50 = 8 ng/mL | Saccharomyces cerevisiae | [4] |
| Mature Osteoclasts | Cell Viability | ~50% decrease at 0.03 µM (pH 5.5) | Murine | [6] |
| Mature Osteoclasts | Apoptosis Induction | Near complete disappearance at 100 nM | Rabbit | [1] |
| INA-6 (Multiple Myeloma) | Apoptosis Induction | Effective at 1 µM (pH 6.4) | Human | [7] |
| RPMI8226 (Multiple Myeloma) | Apoptosis Induction | Effective at 1 µM (pH 6.4) | Human |[7] |
Therapeutic Potential and Preclinical Evidence
Osteoporosis
This compound demonstrates remarkable specificity for osteoclasts, the cells responsible for bone resorption.[3] Osteoclasts create a highly acidic microenvironment (~pH 4-5) to dissolve bone mineral, which inadvertently enhances the uptake and activity of RM-A.[1][3] Studies show that RM-A induces apoptosis specifically in mature, functional osteoclasts but not in their progenitors or in osteoblasts (bone-forming cells).[3][8] In ovariectomized mice, a model for postmenopausal osteoporosis, RM-A treatment significantly inhibited bone loss and reduced serum markers of bone resorption.[8][9]
Oncology: Multiple Myeloma
The acidic microenvironment is also a hallmark of many cancers, including multiple myeloma (MM) bone lesions, where a vicious cycle exists between tumor cells and osteoclasts.[1][7] this compound leverages this acidic milieu to target both the osteoclasts driving bone destruction and the MM cells themselves.[7] In MM cell lines like INA-6 and RPMI8226, RM-A induced caspase-dependent apoptosis at pH 6.4 but not at physiological pH 7.4.[7] This process involves the activation of both initiator caspase-8 and caspase-9.[7] In a SCID-rab mouse model, where human MM cells grow in implanted rabbit bones, RM-A treatment reduced tumor burden and decreased the number of osteoclasts.[1][7]
Detailed Experimental Protocols
Protocol: WST-8 Cell Viability Assay
This protocol is adapted from methodologies used to assess the viability of multiple myeloma cells upon treatment with this compound.[7]
-
Objective: To quantify the number of viable cells in culture based on the activity of cellular dehydrogenases.
-
Principle: The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to produce a soluble orange-colored formazan dye. The amount of formazan is directly proportional to the number of living cells and is quantified by measuring absorbance.[10][11]
-
Materials:
-
96-well cell culture plates
-
Target cells (e.g., INA-6, RPMI8226)
-
Complete cell culture medium
-
This compound (stock solution)
-
Cell Counting Kit-8 (WST-8)
-
Microplate reader (450 nm absorbance filter)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2x105 cells/mL in 100 µL of culture medium per well.[7]
-
For experiments involving pH modulation, prepare media adjusted to the desired pH (e.g., 7.4 and 6.4) using lactic acid or NaOH.[7]
-
Add various concentrations of this compound to the appropriate wells. Include vehicle-only control wells.
-
Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.[7]
-
Following incubation, add 10 µL of the WST-8 solution to each well.[12]
-
Incubate the plate for an additional 1-4 hours at 37°C. Incubation time should be optimized for the specific cell line.[12]
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol: Osteoclast Apoptosis and Bone Resorption Assay
This protocol combines methods for generating osteoclasts and assessing the effect of this compound on their function and survival.[1][6]
-
Objective: To determine the effect of this compound on osteoclast-mediated bone resorption and to quantify apoptosis in the osteoclast population.
-
Materials:
-
Bone marrow cells (from rabbit or mouse) or RAW264.7 macrophage cell line[1][13]
-
α-MEM culture medium with 10% FBS
-
Recombinant soluble RANKL (sRANKL) and M-CSF
-
Dentine or bone slices
-
This compound
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
Mayer's hematoxylin
-
Caspase activity assay kit (e.g., Caspase-3)
-
-
Procedure:
-
Osteoclast Generation:
-
Culture bone marrow cells or RAW264.7 cells on dentine/bone slices in 96-well plates in the presence of sRANKL and M-CSF to induce differentiation into mature osteoclasts. Culture for 5-7 days until large, multinucleated, TRAP-positive cells are observed.[1]
-
-
Treatment:
-
Bone Resorption Analysis (Pit Assay):
-
Remove the cells from the dentine/bone slices by sonication or wiping.
-
Stain the slices with Mayer's hematoxylin to visualize the resorption pits.[6]
-
Quantify the resorbed area using light microscopy and image analysis software.
-
-
Apoptosis Analysis:
-
For TRAP staining, fix the cells and stain according to the kit manufacturer's protocol. Count the number of TRAP-positive multinucleated cells remaining after treatment.[1]
-
For caspase activity, lyse the cells at various time points (e.g., 2, 4, 6 hours) and measure caspase-3 or caspase-9 activity using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.[6][13]
-
-
Protocol: In Vivo Ovariectomized (OVX) Mouse Model
This protocol describes an in vivo model to assess this compound's efficacy in preventing estrogen deficiency-induced bone loss.[8][9]
-
Objective: To evaluate the ability of this compound to prevent bone loss in a mouse model of postmenopausal osteoporosis.
-
Materials:
-
8-week-old female C57BL/6 mice[9]
-
Anesthetic and surgical equipment
-
This compound
-
Vehicle (e.g., saline)
-
Subcutaneous mini-osmotic pumps
-
Micro-CT scanner or bone densitometer
-
Equipment for serum collection and analysis (e.g., CTX ELISA kit)
-
-
Procedure:
-
Divide mice into groups: Sham-operated, Ovariectomized (OVX) + Vehicle, and OVX + this compound.
-
Perform bilateral ovariectomy on the OVX groups or a sham surgery on the Sham group.
-
Immediately after surgery, implant mini-osmotic pumps for continuous subcutaneous administration of vehicle or this compound (e.g., at a dose of 4 mg/kg twice daily) for a period of 2 to 4 weeks.[8][9]
-
Monitor animal health and body weight throughout the study.
-
At the end of the treatment period, euthanize the animals.
-
Collect blood for serum analysis of bone turnover markers, such as C-terminal telopeptide of type I collagen (CTX).[9]
-
Excise femurs and/or tibiae for analysis.
-
Measure bone mineral density (BMD) and analyze trabecular bone microarchitecture using a micro-CT scanner.[9]
-
Compare the bone parameters between the treatment groups to determine the effect of this compound on preventing bone loss.
-
Conclusion
The initial screening and subsequent characterization of this compound have revealed a potent and selective inhibitor of eukaryotic IleRS with a unique acid-seeking property. This mechanism allows for targeted activity in the acidic microenvironments characteristic of bone resorption and solid tumors. Preclinical data strongly support its therapeutic potential for treating osteoporosis and cancers like multiple myeloma. The detailed protocols provided herein offer a framework for researchers to further investigate and build upon these foundational findings, paving the way for the potential development of a novel class of therapeutics targeting diseases associated with localized acidosis.
References
- 1. haematologica.org [haematologica.org]
- 2. Inhibitory mechanism of this compound at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. This compound, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. 2.4. WST‐8 cell viability assay [bio-protocol.org]
- 11. mimetas.com [mimetas.com]
- 12. himedialabs.com [himedialabs.com]
- 13. This compound-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis Protocol for Reveromycin A: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reveromycin A is a polyketide natural product isolated from the actinomycete Streptomyces sp. that exhibits a range of potent biological activities, including antifungal, antitumor, and anti-osteoporotic properties.[1] Its complex molecular architecture, featuring a 6,6-spiroketal core, two highly unsaturated side chains, and a hemisuccinate ester at a sterically hindered tertiary alcohol, has made it a challenging target for total synthesis.[2][3] This document provides a detailed overview of two prominent total syntheses of this compound, developed by the research groups of Shimizu and Nakata, and Rizzacasa. It includes a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic strategies and biological mechanism of action.
Introduction
This compound's significant biological activities stem from its specific inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein biosynthesis.[4][5] This mode of action makes it a valuable lead compound in the development of novel therapeutics. The total synthesis of this compound is not only a testament to the advancement of organic synthesis but also provides a means to generate analogues for structure-activity relationship (SAR) studies. This application note details two successful strategies for the total synthesis of this compound, providing researchers with the necessary information to understand and potentially apply these methods.
Retrosynthetic Analysis and Strategy
Two distinct and convergent strategies for the total synthesis of this compound have been reported, each with a unique approach to the construction of the challenging spiroketal core.
The Shimizu and Nakata Synthesis (2000)
The first asymmetric total synthesis of this compound was reported by Shimizu and Nakata.[3][6] Their retrosynthetic analysis identified the spiroketal core, the left-hand polyene side-chain, and the right-hand side-chain as key fragments for convergent assembly.
Caption: Retrosynthesis of this compound by Shimizu and Nakata.
The Rizzacasa Synthesis (2004)
Rizzacasa and coworkers developed a convergent synthesis featuring a hetero-Diels-Alder reaction to construct the spiroketal core in a stereoselective manner.[4]
Caption: Retrosynthesis of this compound by Rizzacasa.
Quantitative Data Summary
The following tables summarize the yields for key steps in the total syntheses of this compound.
Table 1: Key Reaction Yields in the Shimizu and Nakata Synthesis
| Step | Reactants | Product | Yield (%) |
| Spiroketalization | Dihydroxy ketone precursor | 6,6-Spiroketal | 54 |
| High-Pressure Succinylation | Spiroketal alcohol, mono-allyl succinate | Succinylated spiroketal | Not specified |
| Julia Coupling | Spiroketal aldehyde, left-chain sulfone | Coupled product | Not specified |
| Wittig Reaction | Coupled aldehyde, right-chain phosphonium salt | Fully assembled carbon skeleton | Not specified |
| Final Deprotection | Protected this compound | This compound | 71 (two steps) |
Note: Detailed yields for all individual steps were not available in the preliminary communications.
Table 2: Key Reaction Yields in the Rizzacasa Synthesis
| Step | Reactants | Product | Yield (%) |
| Hetero-Diels-Alder Reaction | Dihydropyran, enone | Spiroketal precursor | High |
| Hydroboration/Oxidation | Spiroketal precursor | Spiroketal alcohol | High |
| High-Pressure Acylation | Spiroketal alcohol, mono-protected succinic acid | Hemisuccinate ester | High |
| Stille Coupling | Stannane fragment, vinyl iodide fragment | Tetraene precursor | Not specified |
| Final Deprotection (TBAF) | Fully protected precursor | This compound | High |
Note: The term "high yield" is used in the publication without specifying the exact percentage for some steps.[4]
Experimental Protocols
The following are representative protocols for the key reactions in the total synthesis of this compound.
Disclaimer: The following protocols are based on the available literature. Researchers should consult the original publications and their supporting information for the most accurate and complete experimental details. The exact substrates and reaction conditions for the total synthesis of this compound may vary.
Hetero-Diels-Alder Reaction for Spiroketal Formation (Rizzacasa Approach)
This reaction constructs the core spiroketal structure in a stereoselective manner.
Materials:
-
Dihydropyran derivative
-
α,β-Unsaturated ketone (enone)
-
Lewis Acid catalyst (e.g., Yb(fod)₃)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the dihydropyran derivative in anhydrous dichloromethane at 0 °C is added the α,β-unsaturated ketone.
-
The Lewis acid catalyst (e.g., 10 mol % Yb(fod)₃) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C to room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired spiroketal precursor.
High-Pressure Acylation of the Tertiary Alcohol
This method is crucial for the esterification of the sterically hindered tertiary alcohol with the hemisuccinate side chain.
Materials:
-
Spiroketal with tertiary alcohol
-
Mono-protected succinic acid (e.g., mono-benzyl succinate)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., dichloromethane)
-
High-pressure reactor
Procedure:
-
A solution of the spiroketal alcohol, mono-protected succinic acid, DCC, and a catalytic amount of DMAP in anhydrous dichloromethane is prepared in a sealed high-pressure vessel.
-
The vessel is placed in a high-pressure apparatus and the pressure is increased to 0.4-1.5 GPa.[4]
-
The reaction is maintained at room temperature for the specified time (e.g., 24-48 hours).
-
After releasing the pressure, the reaction mixture is filtered to remove the dicyclohexylurea byproduct.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the desired hemisuccinate ester.
Stille Cross-Coupling Reaction
This reaction is used to couple the spiroketal and side-chain fragments.[4]
Materials:
-
Vinyl iodide fragment
-
Vinyl stannane fragment
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
To a solution of the vinyl iodide and vinyl stannane in anhydrous DMF is added the palladium catalyst.
-
The reaction mixture is degassed and then heated to the required temperature (e.g., 60-80 °C) under an inert atmosphere.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an appropriate solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is employed for the stereoselective formation of the E-alkenes in the side chains.
Materials:
-
Aldehyde
-
Phosphonate ester
-
Base (e.g., NaH, K₂CO₃)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a suspension of the base in anhydrous THF at 0 °C is added a solution of the phosphonate ester in THF.
-
The mixture is stirred at 0 °C for 30 minutes to generate the phosphonate carbanion.
-
A solution of the aldehyde in THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by flash column chromatography affords the desired E-alkene.
Biological Activity and Signaling Pathway
This compound exerts its biological effects by inhibiting isoleucyl-tRNA synthetase (IleRS), a crucial enzyme for protein synthesis in eukaryotic cells. This inhibition disrupts the charging of tRNA with isoleucine, leading to a halt in protein production and subsequently inducing apoptosis in susceptible cells.
Caption: Mechanism of action of this compound.
Conclusion
The total syntheses of this compound by Shimizu and Nakata, and Rizzacasa highlight elegant and efficient strategies for the construction of a complex natural product. Key innovations include the stereocontrolled formation of the 6,6-spiroketal and the successful acylation of a highly hindered tertiary alcohol. The methodologies presented here provide a valuable resource for synthetic chemists and drug development professionals interested in this compound and its analogues. Further exploration of these synthetic routes may enable the creation of novel derivatives with improved therapeutic properties.
References
- 1. youtube.com [youtube.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. us-yakuzo.jp [us-yakuzo.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical modification of this compound and its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reveromycin A in Cancer Cell Culture Experiments
Introduction
Reveromycin A is a polyketide natural product isolated from the bacterium Streptomyces sp. It has garnered significant interest in the field of oncology due to its potent anti-proliferative and pro-apoptotic activities against various cancer cells. Notably, this compound exhibits a unique mechanism of action, acting as a specific inhibitor of eukaryotic isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis.[1][2] Its efficacy is particularly enhanced in the acidic microenvironments characteristic of solid tumors, making it a promising candidate for targeted cancer therapy.[3][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cancer cell culture experiments. Detailed protocols for key assays and visualizations of its mechanism and experimental workflows are included to facilitate the investigation of its therapeutic potential.
Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of protein synthesis. As a small molecule with three carboxylic acid groups, its cell permeability is pH-dependent. In the acidic tumor microenvironment (pH 6.4-7.0), the carboxylic acid moieties are protonated, rendering the molecule less polar and facilitating its entry into cancer cells.[3][4] Once inside the cytoplasm, this compound selectively binds to and inhibits isoleucyl-tRNA synthetase (IleRS).[1][2] This enzyme is crucial for attaching the amino acid isoleucine to its corresponding tRNA, a vital step in protein translation. By inhibiting IleRS, this compound leads to a depletion of charged isoleucyl-tRNA, causing a stall in ribosome activity and a global shutdown of protein synthesis. This ultimately triggers cellular stress pathways, leading to programmed cell death, or apoptosis.[1][3] Furthermore, this compound has been shown to inhibit the epidermal growth factor (EGF)-dependent growth of certain cancer cells, suggesting a potential role in modulating oncogenic signaling pathways.[3]
Figure 1. Mechanism of Action of this compound.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration | Effect Observed | Citation(s) |
| KB | Human Oral Carcinoma | Not specified | Inhibition of proliferation | [1] |
| K562 | Human Myelogenous Leukemia | Not specified | Inhibition of proliferation | [1] |
| BG-1 | Human Ovarian Carcinoma | 30 - 300 nM | Inhibition of TGF-α-dependent proliferation | [3] |
| INA-6, RPMI8226 | Human Multiple Myeloma | 100 nM - 1 µM (at acidic pH) | Induction of apoptosis | [4] |
Note: The IC50 value for this compound against its molecular target, eukaryotic IleRS, is approximately 2-10 nM, indicating high potency at the enzymatic level.[1]
Experimental Protocols
General Cell Culture and Preparation of this compound Stock Solution
Materials:
-
Cancer cell line of interest
-
Appropriate complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)
Protocol:
-
Cell Culture: Culture cancer cells according to standard protocols for the specific cell line. Maintain cells in a 37°C incubator with 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >95% before starting experiments.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) by dissolving the powder in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions by diluting the stock solution in complete culture medium to the desired final concentrations.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO.
-
Cell Viability Assay (WST-8/MTT Assay)
This protocol describes a general method to assess the effect of this compound on cancer cell viability.
Materials:
-
96-well clear flat-bottom plates
-
Cancer cells in suspension
-
This compound working solutions
-
WST-8 or MTT reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.
-
Treatment:
-
Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Include wells with medium only to serve as a background control.
-
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay:
-
For WST-8: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. After incubation, carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis and necrosis in this compound-treated cells.
Materials:
-
6-well plates
-
Cancer cells
-
This compound working solutions
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium from the first step.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
Cell Cycle Analysis
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment, based on its known G1-specific inhibitory action in yeast.[6]
Materials:
-
6-well plates
-
Cancer cells
-
This compound working solutions
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells as described in the apoptosis assay protocol.
-
Fixation:
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis Markers
This protocol is for detecting key apoptosis-related proteins, such as cleaved caspases and PARP, in response to this compound.
Materials:
-
6-well plates or larger culture dishes
-
Cancer cells
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-8, anti-cleaved Caspase-9, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
Visualizations
Apoptosis Signaling Pathway
Figure 2. Simplified this compound-induced apoptosis pathway.
Experimental Workflow
Figure 3. General experimental workflow.
References
- 1. Inhibitory mechanism of this compound at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory action of this compound on TGF-alpha-dependent growth of ovarian carcinoma BG-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reveromycin A in Osteoporosis Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Reveromycin A (RM-A) in preclinical animal models of osteoporosis. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of RM-A as a potential therapeutic agent for osteoporosis and other bone resorption disorders.
Introduction
This compound is a microbial metabolite that has demonstrated potent and selective inhibitory effects on osteoclasts, the primary cells responsible for bone resorption.[1][2][3] Its unique mechanism of action, which involves the induction of apoptosis specifically in osteoclasts, makes it a promising candidate for the treatment of osteoporosis.[1][3][4] Animal model studies have been crucial in elucidating the therapeutic potential of RM-A. This document summarizes key quantitative data from these studies and provides detailed experimental protocols.
Mechanism of Action
This compound's specificity for osteoclasts is attributed to the acidic microenvironment generated by these bone-resorbing cells.[1][2][5][6] In this acidic milieu, the carboxylic acid moieties of RM-A become protonated, increasing its cell permeability.[1][2] Once inside the osteoclast, RM-A inhibits protein synthesis by selectively targeting and blocking the enzymatic activity of isoleucyl-tRNA synthetase (IleRS).[1][4][7] This inhibition of protein synthesis ultimately leads to apoptosis, characterized by the release of cytochrome c and the activation of caspases 9 and 3.[4][8]
References
- 1. This compound, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. This compound, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. | Haematologica [haematologica.org]
- 7. Inhibitory mechanism of this compound at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reveromycin A in Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin A is a polyketide natural product isolated from Streptomyces sp. that has garnered significant interest for its potent and selective biological activities, including antifungal, anti-cancer, and anti-osteoporotic properties. Its unique mechanism of action, which involves the specific inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), leads to the cessation of protein synthesis and subsequent induction of apoptosis in target cells.[1][2] A noteworthy characteristic of this compound is the pH-dependent nature of its activity; its three carboxylic acid groups render it more non-polar and cell-permeable in acidic microenvironments, a common feature of solid tumors and sites of bone resorption.[1][2] This property allows for targeted activity against cells in such environments.
These application notes provide detailed protocols for the preparation and use of this compound for in vitro cell treatment, along with a summary of its physicochemical properties and reported cytotoxic activities.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₃₆H₅₂O₁₁ |
| Molecular Weight | 660.8 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol. Sparingly soluble in water. |
| Storage (Solid) | Store at -20°C for up to 6 months. |
| Storage (Stock Solution) | Store in aliquots at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Data Presentation: Cytotoxicity of this compound
The cytotoxic and anti-proliferative effects of this compound are cell-type and condition-dependent, with notably increased efficacy in acidic environments.
| Cell Line | Cell Type | Concentration | Incubation Time | Effect | Reference |
| Osteoclasts (murine) | Bone-resorbing cells | 100 nM | 12 hours | Induction of apoptosis | [This is a placeholder for a real citation] |
| INA-6 | Human Multiple Myeloma | 1 µM (at pH 6.4) | 24 hours | Induction of apoptosis | [1] |
| RPMI8226 | Human Multiple Myeloma | 1 µM (at pH 6.4) | 24 hours | Induction of apoptosis | [1] |
| RAW264.7 (differentiated) | Murine Macrophage (Osteoclast model) | 10 µM (at pH 5.5) | 4-6 hours | Peak apoptosis induction | [2] |
| src(ts)-NRK | Rat Kidney Fibroblasts (transformed) | Not specified | Not specified | Morphological reversion | [This is a placeholder for a real citation] |
| K562 | Human Myelogenous Leukemia | Not specified | Not specified | Anti-proliferative activity | [This is a placeholder for a real citation] |
| BG-1 | Human Ovarian Carcinoma | Not specified | Not specified | Anti-proliferative activity | [This is a placeholder for a real citation] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-warming: Allow the vial of solid this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Determine the required mass of this compound to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Calculation Example for a 10 mM Stock Solution:
-
Molecular Weight of this compound = 660.8 g/mol
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock:
-
Mass (mg) = 0.010 mol/L * 0.001 L * 660.8 g/mol * 1000 mg/g = 6.608 mg
-
-
-
Dissolution: Aseptically add the calculated volume of sterile DMSO to the vial containing the solid this compound. For example, add 1 mL of DMSO to 6.608 mg of this compound to create a 10 mM stock solution.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Treatment of Adherent Cells with this compound
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at the desired density in culture vessels and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO in the medium.
-
Example Dilution for a 1 µM Final Concentration:
-
Add 1 µL of a 10 mM this compound stock solution to 10 mL of complete cell culture medium. This represents a 1:10,000 dilution. The final DMSO concentration would be 0.01%.
-
-
-
Cell Treatment:
-
Aspirate the old medium from the cultured cells.
-
Gently wash the cells with sterile PBS (optional, depending on the cell line and experimental design).
-
Add the appropriate volume of the prepared working solutions (containing different concentrations of this compound or the vehicle control) to the respective wells.
-
-
Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, assess the cellular response using appropriate assays (e.g., cell viability assays like MTT or WST-8, apoptosis assays like Annexin V/PI staining, or Western blotting for protein expression).
Protocol 3: Enhancing this compound Activity in an Acidic Microenvironment
For certain cancer cell lines, the cytotoxic effect of this compound is significantly enhanced under acidic conditions.[1]
Procedure:
-
Follow the steps outlined in Protocol 2 .
-
When preparing the working solutions in complete cell culture medium, adjust the pH of the medium to the desired acidic level (e.g., pH 6.4) using sterile hydrochloric acid (HCl) or lactic acid. Ensure the pH-adjusted medium is sterile-filtered before use.
-
It is crucial to include a control group with cells cultured in the acidic medium containing only the vehicle (DMSO) to account for any effects of the low pH itself.
-
Proceed with the cell treatment and subsequent analysis as described in Protocol 2 .
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
References
Application Note and Protocol: Techniques for the Purification of Reveromycin A from Fermentation Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reveromycin A is a polyketide natural product isolated from Streptomyces reveromyceticus[1][2]. It has garnered significant interest in the scientific community due to its diverse biological activities, including antifungal, anticancer, and anti-osteoporotic properties. The purification of this compound from fermentation broth is a critical step in its research and development. This document provides a detailed application note and a generalized protocol for the extraction, isolation, and purification of this compound, designed to be a valuable resource for researchers in the field.
The described methodology is based on established principles of natural product purification and incorporates specific techniques reported for this compound. The protocol outlines a multi-step process commencing with the removal of microbial cells from the fermentation broth, followed by solvent extraction and subsequent chromatographic purification to achieve a high degree of purity.
Purification Workflow Overview
The purification of this compound from the fermentation broth is a multi-step process designed to isolate the target compound from a complex mixture of cellular biomass, residual media components, and other secondary metabolites. The general workflow involves the following key stages:
-
Cell Mass Removal: The initial step is the separation of the Streptomyces reveromyceticus mycelium from the liquid culture medium.
-
Solvent Extraction: this compound is then extracted from the clarified fermentation broth using a suitable organic solvent.
-
Crude Extract Preparation: The organic extract is concentrated to yield a crude solid or semi-solid material.
-
Chromatographic Purification: The crude extract is subjected to one or more chromatographic techniques to separate this compound from impurities.
-
Final Purification and Characterization: The final step may involve recrystallization or a high-resolution chromatographic method to obtain highly pure this compound, which is then characterized analytically.
Figure 1: General workflow for the purification of this compound.
Quantitative Data Summary
The following table presents hypothetical data for a typical purification of this compound from a 10-liter fermentation batch. This data is intended to provide a realistic overview of the expected yield and purity at each stage of the process.
| Purification Step | Volume / Mass | This compound Concentration | Total this compound (mg) | Purity (%) | Yield (%) |
| Clarified Broth | 10 L | 15 mg/L | 150 | <1 | 100 |
| Crude Extract | 5 g | 2.7% (w/w) | 135 | 2.7 | 90 |
| Silica Gel Fractions | 250 mg | 40% (w/w) | 100 | 40 | 67 |
| RP-HPLC Purified | 65 mg | >98% (w/w) | 65 | >98 | 43 |
Experimental Protocols
Preparation of Fermentation Broth
This protocol assumes the availability of a high-titer fermentation broth of Streptomyces reveromyceticus. The successful cultivation of the microorganism is a prerequisite for obtaining a good yield of this compound.
Step 1: Removal of Microbial Cells
Objective: To separate the mycelial biomass from the fermentation broth to obtain a clarified supernatant containing the secreted this compound.
Materials:
-
Fermentation broth
-
High-speed refrigerated centrifuge
-
Centrifuge bottles (1 L capacity)
-
Buchner funnel and filtration flask
-
Filter paper (e.g., Whatman No. 1)
Protocol:
-
Transfer the fermentation broth into 1 L centrifuge bottles.
-
Centrifuge the broth at 8,000 x g for 20 minutes at 4°C.
-
Carefully decant the supernatant into a clean collection vessel.
-
(Optional but recommended) Filter the supernatant through a Buchner funnel with Whatman No. 1 filter paper to remove any remaining fine cellular debris.
-
Store the clarified broth at 4°C until the next step.
Step 2: Solvent Extraction of this compound
Objective: To extract this compound from the aqueous clarified broth into an organic solvent.
Materials:
-
Clarified fermentation broth
-
Ethyl acetate (or other suitable non-polar solvent)
-
Separatory funnel (appropriate size for the volume of broth)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Transfer the clarified broth to a large separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper layer will be the organic phase containing this compound.
-
Drain the lower aqueous layer.
-
To improve recovery, the aqueous layer can be re-extracted with another volume of ethyl acetate.
-
Combine the organic extracts.
-
Wash the combined organic extract with a saturated NaCl solution (brine) to remove residual water.
-
Dry the organic phase by adding anhydrous Na₂SO₄ and swirling until the drying agent no longer clumps.
-
Filter the dried organic extract to remove the Na₂SO₄.
Step 3: Preparation of Crude Extract
Objective: To concentrate the organic extract to obtain a crude solid or semi-solid material.
Materials:
-
Dried organic extract
-
Rotary evaporator
-
Round-bottom flask
Protocol:
-
Transfer the dried organic extract to a round-bottom flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Continue evaporation until a solid or semi-solid crude extract is obtained.
-
Weigh the crude extract and store it at -20°C until further purification.
Step 4: Primary Purification by Silica Gel Chromatography
Objective: To perform an initial separation of this compound from highly polar and non-polar impurities.
Materials:
-
Crude this compound extract
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Solvents for mobile phase (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane)
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring fractions
Protocol:
-
Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% hexane).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate from the silica-adsorbed sample.
-
Carefully load the dried sample onto the top of the packed column.
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions of a defined volume (e.g., 10 mL).
-
Monitor the fractions by TLC to identify those containing this compound.
-
Pool the fractions containing pure or semi-pure this compound.
-
Evaporate the solvent from the pooled fractions to obtain the semi-purified product.
Step 5: Final Purification by Reverse-Phase HPLC
Objective: To achieve high-purity this compound using high-performance liquid chromatography. As mentioned in the literature, reverse-phase chromatography is an effective method for the purification of this compound[3].
Materials:
-
Semi-purified this compound
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Preparative or semi-preparative C18 reverse-phase column
-
HPLC-grade solvents (e.g., acetonitrile and water)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
Protocol:
-
Prepare the mobile phases. For example, Mobile Phase A: Water with 0.1% TFA; Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Dissolve the semi-purified this compound in a small volume of the initial mobile phase composition or a suitable solvent like methanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 40-60% Methanol/Water)[3].
-
Inject the sample onto the column.
-
Elute with a linear gradient of Mobile Phase B (e.g., from 40% to 90% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 230 nm).
-
Collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.
Concluding Remarks
The protocol described in this application note provides a comprehensive framework for the purification of this compound from fermentation broth. The specific parameters for each step, such as the choice of solvents and chromatographic conditions, may require optimization based on the specific fermentation conditions and the scale of the purification. The successful implementation of this protocol will enable the production of high-purity this compound, facilitating further research into its promising therapeutic applications.
References
Application Notes and Protocols for Preclinical Evaluation of Reveromycin A in Multiple Myeloma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin A is a polyketide antibiotic isolated from the bacterium Streptomyces sp. that has demonstrated potent anti-cancer properties. A notable characteristic of this compound is its pH-dependent mechanism of action. In the acidic tumor microenvironment, it becomes protonated, facilitating its entry into cancer cells where it induces apoptosis primarily by inhibiting isoleucyl-tRNA synthetase, a crucial enzyme for protein synthesis.[1] This unique characteristic makes it a promising candidate for targeted therapy against tumors with an acidic milieu, such as multiple myeloma.
Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. The interaction between myeloma cells and osteoclasts creates an acidic microenvironment that not only promotes tumor progression but also provides an ideal target for acid-seeking agents like this compound.[1] This document provides a comprehensive guide for the preclinical evaluation of this compound in multiple myeloma models, covering both in vitro and in vivo experimental designs.
Mechanism of Action of this compound
This compound's primary mechanism of action is the induction of apoptosis through the inhibition of isoleucyl-tRNA synthetase in an acidic environment.[1] While direct modulation of key oncogenic signaling pathways in multiple myeloma, such as STAT3 and Wnt/β-catenin, has not been definitively established for this compound, its profound effect on the tumor microenvironment and its targeted cytotoxicity warrant a thorough investigation into its broader signaling impacts.
A related compound, Reversine, has been shown to induce cell cycle arrest and apoptosis by targeting MEK1 and upregulating the Fas and DR5 signaling pathways. Given the structural similarities, it is plausible that this compound may also influence these or other critical signaling cascades in multiple myeloma cells.
In Vitro Experimental Design
Cell Lines and Culture Conditions
A panel of human multiple myeloma cell lines should be utilized to account for the heterogeneity of the disease.
| Cell Line | Characteristics |
| RPMI 8226 | IL-6 independent, established from a patient with multiple myeloma. |
| U266B1 | IL-6 dependent, established from a patient with multiple myeloma. |
| NCI-H929 | Contains a t(4;14) translocation, a common cytogenetic abnormality in MM. |
| MM.1S | Dexamethasone-sensitive. |
| MM.1R | Dexamethasone-resistant derivative of MM.1S. |
Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin. For IL-6 dependent lines, recombinant human IL-6 (10 ng/mL) should be added. To mimic the acidic tumor microenvironment, experiments should be conducted at both physiological pH (7.4) and acidic pH (6.5-6.8).
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on multiple myeloma cell lines at different pH levels.
-
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) at both pH 7.4 and pH 6.5.
-
Incubate for 48 and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 and 48 hours at pH 6.5.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 hours at pH 6.5.
-
Harvest and fix the cells in 70% cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
-
4. Western Blot Analysis for Signaling Pathways
-
Objective: To investigate the effect of this compound on key signaling proteins.
-
Protocol:
-
Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours) at pH 6.5.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 30-50 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against key proteins in the following pathways:
-
Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax
-
STAT3 Pathway: p-STAT3 (Tyr705), STAT3
-
Wnt/β-catenin Pathway: β-catenin, c-Myc, Cyclin D1
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation: In Vitro Results
| Assay | Cell Line | Treatment | pH | Result (e.g., IC50, % Apoptosis) |
| Cell Viability | RPMI 8226 | This compound | 7.4 | |
| 6.5 | ||||
| U266B1 | This compound | 7.4 | ||
| 6.5 | ||||
| Apoptosis | RPMI 8226 | This compound (IC50) | 6.5 | |
| U266B1 | This compound (IC50) | 6.5 | ||
| Cell Cycle | RPMI 8226 | This compound (IC50) | 6.5 | (% G1, % S, % G2/M) |
| U266B1 | This compound (IC50) | 6.5 | (% G1, % S, % G2/M) |
In Vivo Experimental Design
Animal Models
The SCID-rab model is a highly relevant model for studying multiple myeloma as it allows for the growth of human myeloma cells within a human bone microenvironment, recapitulating the bone lesions seen in patients.[1]
Experimental Protocol
1. SCID-rab Xenograft Model
-
Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant model of multiple myeloma.
-
Protocol:
-
Surgically implant human fetal bone fragments subcutaneously into SCID mice.
-
After 4-6 weeks, inject 1 x 10⁶ human multiple myeloma cells (e.g., RPMI 8226) directly into the implanted bone.
-
Monitor tumor growth by measuring serum levels of human IgG or by bioluminescence imaging if using luciferase-expressing cells.
-
Once tumors are established, randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., saline)
-
This compound (dose to be determined by tolerability studies, e.g., 20 mg/kg, intraperitoneally, daily)
-
Positive control (e.g., Bortezomib)
-
-
Treat for a defined period (e.g., 21-28 days).
-
Monitor tumor volume and body weight twice weekly.
-
At the end of the study, collect tumors and organs for histological and immunohistochemical analysis.
-
2. Pharmacodynamic and Biomarker Analysis
-
Objective: To assess the in vivo target engagement and biological effects of this compound.
-
Protocol:
-
Collect tumor samples at the end of the study.
-
Perform immunohistochemistry (IHC) for Ki-67 (proliferation), TUNEL (apoptosis), and key signaling proteins (p-STAT3, β-catenin).
-
Analyze serum for markers of tumor burden (human IgG) and bone resorption (e.g., TRAP-5b).
-
Data Presentation: In Vivo Results
| Parameter | Vehicle Control | This compound | Positive Control |
| Tumor Volume (mm³) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Tumor Growth Inhibition (%) | - | ||
| Body Weight Change (%) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Serum Human IgG (µg/mL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| IHC: Ki-67 (% positive) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| IHC: TUNEL (% positive) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in the acidic tumor microenvironment.
References
Application Notes and Protocols for Assessing Reveromycin A's Effect on Osteoclastogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin A is a potent and selective inhibitor of osteoclast activity, demonstrating significant potential as a therapeutic agent for bone disorders characterized by excessive bone resorption, such as osteoporosis.[1][2] These application notes provide detailed protocols for assessing the effects of this compound on osteoclastogenesis and function. The methodologies described herein are essential for researchers and drug development professionals investigating novel anti-resorptive agents.
This compound's unique mechanism of action involves the specific induction of apoptosis in mature osteoclasts.[1][3] This is achieved through the inhibition of isoleucyl-tRNA synthetase, leading to a cessation of protein synthesis and subsequent activation of the intrinsic apoptotic pathway.[1][2] A key feature of this compound is its enhanced activity in the acidic microenvironment created by resorbing osteoclasts, which increases its cell permeability.[1][2]
These protocols will guide users through the essential in vitro assays to characterize the anti-osteoclastogenic and pro-apoptotic effects of this compound, including osteoclast formation assays, tartrate-resistant acid phosphatase (TRAP) staining, bone resorption assays, and analysis of apoptotic signaling pathways.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on osteoclast survival, bone resorption, and apoptosis induction.
Table 1: Effect of this compound on Osteoclast Survival
| Cell Type | Parameter | This compound Concentration (µM) | Result | Reference |
| Purified Osteoclasts | IC₅₀ | 0.2 | 50% inhibition of survival | [1] |
Table 2: Dose-Dependent Inhibition of Bone Resorption by this compound
| Assay | Parameter | This compound Concentration (µM) | % Inhibition of PTH-stimulated ⁴⁵Ca release | Reference |
| Organ Culture | Bone Resorption | 0.01 | Dose-dependently inhibited | [3] |
| 0.1 | ~80% | [3] | ||
| 1 | Dose-dependently inhibited | [3] | ||
| 10 | Dose-dependently inhibited | [3] |
Table 3: Induction of Apoptosis by this compound in Osteoclasts
| Assay | Parameter | Treatment | Fold Activation vs. Control | Reference |
| Western Blot | Caspase-9 Activation | 10 µM this compound (2 hours) | 2.3 | [4] |
| 10 µM this compound (4 hours) | 2.6 | [4] | ||
| Caspase-3 Activity Assay | Peak Apoptosis Induction | 10 µM this compound | Peak at 4-6 hours | [4] |
Experimental Protocols
Osteoclast Differentiation and this compound Treatment
This protocol describes the generation of mature osteoclasts from RAW 264.7 macrophage precursor cells, followed by treatment with this compound.
Materials:
-
RAW 264.7 cells
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound
-
96-well plates
Procedure:
-
Culture RAW 264.7 cells in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10⁴ cells/cm².[5]
-
Induce osteoclast differentiation by adding 30-50 ng/mL of RANKL to the culture medium.[5]
-
Culture the cells for 5-7 days to allow for the formation of mature, multinucleated osteoclasts.[5] The medium should be replaced every 2-3 days.
-
On day 5 or 6, treat the mature osteoclasts with various concentrations of this compound (e.g., 0.01 µM to 10 µM) for the desired duration (e.g., 24 hours).[3]
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a hallmark enzyme of osteoclasts. This protocol allows for the visualization and quantification of osteoclasts.
Materials:
-
TRAP Staining Kit (containing fixative, acetate buffer, substrate, and tartrate solution)
-
Distilled water
-
Light microscope
Procedure:
-
After treatment with this compound, aspirate the culture medium from the 96-well plate.
-
Fix the cells with a 10% formalin solution for 5-10 minutes at room temperature.[6]
-
Wash the wells three times with distilled water.
-
Prepare the TRAP staining solution according to the manufacturer's instructions, typically by mixing an acetate buffer, a substrate solution (e.g., naphthol AS-MX phosphate), and a color reagent (e.g., fast red violet LB salt) in the presence of sodium tartrate.[7]
-
Incubate the plate with the TRAP staining solution at 37°C for 10-30 minutes, or until a red/purple color develops in the osteoclasts.[6][7]
-
Wash the wells with distilled water to stop the reaction.
-
Visualize the TRAP-positive (red/purple), multinucleated (≥3 nuclei) cells under a light microscope. These are counted as osteoclasts.
Bone Resorption (Pit) Assay
This assay assesses the functional activity of osteoclasts by measuring their ability to resorb a bone-like substrate.
Materials:
-
Dentine slices or calcium phosphate-coated plates
-
Mature osteoclasts (generated as described in Protocol 1)
-
This compound
-
Mayer's hematoxylin or Toluidine Blue
-
Light microscope with imaging software (e.g., ImageJ)
Procedure:
-
Generate mature osteoclasts on dentine slices or calcium phosphate-coated plates.
-
Treat the osteoclasts with this compound (e.g., 1 µM) for 24-48 hours.[3]
-
To visualize the resorption pits, remove the cells from the substrate by sonication or treatment with a bleach solution.
-
Stain the resorption pits with Mayer's hematoxylin or 1% Toluidine Blue.[3][8]
-
Capture images of the stained pits using a light microscope.
-
Quantify the number and area of the resorption pits using image analysis software like ImageJ.[5]
Western Blot for Apoptosis Markers
This protocol is used to detect the activation of key apoptotic proteins, such as caspases, in response to this compound treatment.
Materials:
-
Mature osteoclasts
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-9, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat mature osteoclasts with this compound (e.g., 10 µM) for various time points (e.g., 0, 2, 4, 6 hours).[4]
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against apoptotic markers overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the levels of pro- and cleaved forms of caspases. An increase in the cleaved forms indicates apoptosis activation.[9][10]
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for evaluating this compound's effect on osteoclastogenesis.
Caption: Signaling pathway of this compound-induced apoptosis in osteoclasts.
References
- 1. pnas.org [pnas.org]
- 2. This compound, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osteoclast generation from RAW 264.7 and PBMC cells. The set up in our lab [scielo.isciii.es]
- 6. biocat.com [biocat.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Reveromycin A in Studies of TGF-alpha Dependent Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin A is a polyketide natural product isolated from Streptomyces reveromyceticus. It has garnered significant interest in the scientific community due to its diverse biological activities, including antifungal, anti-osteoporotic, and antitumor properties. A key aspect of its antitumor potential lies in its ability to inhibit the proliferation of cancer cells that rely on Transforming Growth Factor-alpha (TGF-α) for their growth. TGF-α is a potent mitogen that signals through the Epidermal Growth Factor Receptor (EGFR), a pathway frequently dysregulated in various cancers. These application notes provide a comprehensive guide for researchers on utilizing this compound to study and potentially target TGF-α dependent cellular processes.
Mechanism of Action
This compound exerts its primary biological effect through the specific inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2] This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA). By inhibiting IleRS, this compound effectively halts protein production, leading to cell cycle arrest and apoptosis. In the context of TGF-α dependent growth, this disruption of protein synthesis downstream of the signaling cascade is the ultimate cause of the observed anti-proliferative effects. While this compound does not directly target the EGFR or other kinases in the signaling pathway, its action on a fundamental cellular process like protein synthesis makes it an effective inhibitor of the cellular responses triggered by TGF-α.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay Type | Growth Factor | Concentration of this compound | Effect | Reference |
| BG-1 (Human Ovarian Carcinoma) | Cell Proliferation | TGF-α | 30-300 nM | Inhibition of proliferation | [3] |
| Saccharomyces cerevisiae | Enzyme Activity | - | 8 ng/mL (IC50) | Inhibition of Isoleucyl-tRNA Synthetase | [2] |
In Vivo Efficacy of this compound
| Tumor Model | Treatment | Outcome | Reference |
| BG-1 Xenograft | This compound | Minimum treated/control tumor ratio of 36% | [3] |
Signaling Pathways and Experimental Workflow
TGF-α Signaling Pathway
Caption: TGF-α signaling cascade leading to cell proliferation.
Mechanism of Action of this compound
Caption: Inhibition of protein synthesis by this compound.
Experimental Workflow for Studying this compound Effects
Caption: Workflow for evaluating this compound's effects.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of TGF-α dependent cancer cells.
Materials:
-
TGF-α dependent cancer cell line (e.g., BG-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
TGF-α (recombinant human)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Serum Starvation (Optional): To enhance the effect of exogenous TGF-α, replace the medium with serum-free medium and incubate for 12-24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free or low-serum medium.
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Add 50 µL of medium containing TGF-α (final concentration, e.g., 10 ng/mL) to stimulate proliferation.
-
Include control wells: cells with medium only, cells with TGF-α only, and cells with vehicle (DMSO) and TGF-α.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the TGF-α treated control. Plot the results to determine the IC50 value of this compound.
Western Blot Analysis for EGFR Pathway Activation
This protocol allows for the analysis of the phosphorylation status of key proteins in the EGFR signaling pathway following this compound treatment.
Materials:
-
TGF-α dependent cancer cells
-
This compound
-
TGF-α
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates until they reach 70-80% confluency. Treat with this compound for the desired time, followed by stimulation with TGF-α for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein levels).
In Vivo Xenograft Tumor Growth Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
TGF-α dependent cancer cell line (e.g., BG-1)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
Animal monitoring and housing facilities
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule) and the vehicle control to the respective groups.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the antitumor efficacy of this compound.
Conclusion
This compound presents a promising avenue for the investigation and potential therapeutic targeting of cancers driven by TGF-α. Its unique mechanism of action, inhibiting the fundamental process of protein synthesis, offers a distinct approach compared to conventional kinase inhibitors. The protocols and data provided in these application notes serve as a valuable resource for researchers to explore the utility of this compound in their studies of TGF-α dependent growth and to contribute to the development of novel anticancer strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory action of this compound on TGF-alpha-dependent growth of ovarian carcinoma BG-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Reveromycin A in Solution
For researchers, scientists, and drug development professionals working with Reveromycin A, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the handling and storage of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity in cell-based assays. | Degradation of this compound in the culture medium. The activity of this compound is known to be pH-dependent, with acidic conditions favoring its cellular uptake and proapoptotic effects.[1] Neutral or alkaline pH of standard culture media may reduce its stability and efficacy. | Prepare fresh solutions of this compound for each experiment. Consider buffering the final working solution to a slightly acidic pH if compatible with the experimental system. For longer experiments, consider replenishing the this compound-containing medium at appropriate intervals. |
| Inactivation by components in the serum or medium. | Prepare stock solutions in an appropriate organic solvent like DMSO. When preparing working solutions, minimize the time the compound spends in the aqueous medium before being added to the cells. | |
| Precipitation of this compound in aqueous solutions. | Poor solubility in aqueous buffers at neutral or acidic pH. | Prepare high-concentration stock solutions in 100% DMSO. For working solutions, perform serial dilutions. Ensure thorough mixing after each dilution step. Avoid preparing large volumes of dilute aqueous solutions that will be stored for extended periods. |
| Variability in results between different experimental days. | Inconsistent storage and handling of stock solutions. Repeated freeze-thaw cycles can lead to degradation. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. |
| Exposure to light. While specific photostability data for this compound is limited, many complex organic molecules are light-sensitive. | Protect stock solutions and working solutions from light by using amber vials or wrapping containers in aluminum foil. | |
| Loss of compound during storage. | Chemical degradation over time. | Monitor the stability of your stock solutions periodically, especially for long-term studies. If you suspect degradation, it is advisable to use a fresh batch of the compound. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound due to its good solvating properties for complex organic molecules.
2. How should I store my this compound stock solutions?
For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
3. What is the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is highly dependent on the pH. Acidic conditions are known to be important for its biological activity, suggesting that the protonated form of its carboxylic acid groups is crucial for cellular permeability.[1] In neutral or alkaline aqueous solutions, this compound may be more prone to degradation or have reduced activity. It is recommended to prepare fresh aqueous dilutions for each experiment and use them promptly.
4. Can I pre-mix this compound in my cell culture medium for the entire duration of a multi-day experiment?
Given the potential for degradation in aqueous environments, especially at the neutral pH of most cell culture media, it is advisable to add freshly diluted this compound at the start of the experiment and, if necessary, replenish it by changing the medium with freshly prepared compound at regular intervals.
5. How does pH affect the activity of this compound?
The proapoptotic effect of this compound is enhanced under acidic culture conditions.[1] This is because the acidic microenvironment suppresses the dissociation of protons from its carboxylic acid moieties, making the molecule less polar and increasing its cell permeability.
6. Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, based on its structure which includes a spiroketal moiety and multiple ester groups, potential degradation pathways could involve hydrolysis of the ester groups and opening of the spiroketal ring, particularly under strongly acidic or basic conditions. Forced degradation studies are a common approach to investigate potential degradation pathways.[2][3][4]
7. How can I check the purity and concentration of my this compound solution?
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for assessing the purity and quantifying the concentration of this compound. For more detailed analysis and identification of potential degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[5][6]
Quantitative Stability Data
| Condition | Solvent/Buffer | Temperature | Time Point | % this compound Remaining (Hypothetical) | Observations |
| pH 5.0 | Acetate Buffer | 25°C (Room Temp) | 24 hours | 95% | No visible precipitation. |
| pH 7.4 | Phosphate Buffer | 25°C (Room Temp) | 24 hours | 80% | Slight decrease in peak area observed via HPLC. |
| pH 8.5 | Tris Buffer | 25°C (Room Temp) | 24 hours | 65% | Significant degradation product peak observed via HPLC. |
| - | DMSO | -20°C | 6 months | >98% | Stable for long-term storage. |
| - | Cell Culture Medium (pH 7.4) | 37°C | 48 hours | 70% | Consider replenishing for longer assays. |
| Light Exposure | DMSO | 25°C (Room Temp) | 24 hours | 85% | Protect from light. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][3][4]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, Methanol, Acetonitrile, Water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
pH meter
-
HPLC system with UV or PDA detector
-
LC-MS system for degradation product identification
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for various time points.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C) for various time points.
-
Photostability: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm) for various time points. Keep a control sample wrapped in aluminum foil.
-
Analysis: Analyze all samples (including a non-stressed control) by a stability-indicating HPLC method. If degradation is observed, further analysis by LC-MS can be performed to identify the degradation products.[5][7]
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.[6]
Objective: To develop an HPLC method that can resolve this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 230 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Inject the non-stressed this compound standard to determine its retention time.
-
Inject samples from the forced degradation study.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak and from each other.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: pH-dependent cellular uptake of this compound.
References
- 1. This compound, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. biomedres.us [biomedres.us]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Effective Concentration of Reveromycin A for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Reveromycin A in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a polyketide natural product that exhibits a range of biological activities, including antifungal, anticancer, and anti-osteoporotic effects. Its primary mechanism of action is the selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS). By binding to the tRNA binding site of IleRS, this compound prevents the attachment of isoleucine to its cognate tRNA, thereby inhibiting protein synthesis and suppressing cell growth.[1] This can lead to the induction of apoptosis, or programmed cell death, in susceptible cell types.
Q2: How does pH affect the activity of this compound?
A2: The activity of this compound is highly dependent on the pH of the extracellular environment. It is significantly more potent in acidic conditions (e.g., pH 6.4) than in neutral or alkaline conditions (e.g., pH 7.4).[2][3][4] This is because this compound has three carboxylic acid groups in its structure. In an acidic microenvironment, these groups are less likely to be deprotonated, making the molecule less polar and more permeable to the cell membrane. Once inside the cell, where the pH is neutral, the compound is thought to remain stable and can effectively inhibit its target, IleRS.[3]
Q3: What is a typical effective concentration range for this compound in in vitro studies?
A3: The effective concentration of this compound varies significantly depending on the cell type and the pH of the culture medium. For instance, in osteoclasts, which naturally create an acidic microenvironment, concentrations as low as 100 nM can induce apoptosis.[2] In multiple myeloma cell lines, similar concentrations (starting from 100 nM) can be effective, particularly when the culture medium is acidified to a pH of 6.4.[2][3] However, at a neutral pH of 7.4, concentrations up to 1 µM may show little to no effect on the viability of these cancer cells.[2][3] For other cancer cell lines, such as human ovarian carcinoma BG-1, effective concentrations have been reported in the range of 30-300 nM.
Q4: How should I prepare and store a stock solution of this compound?
A4: While specific manufacturer's instructions should always be followed, a general guideline for preparing a stock solution of this compound is to dissolve it in a high-quality, sterile organic solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell cultures. To avoid potential degradation, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[5] Repeated freeze-thaw cycles should be avoided.[5][6]
Q5: How stable is this compound in cell culture medium?
A5: There is limited specific data on the long-term stability of this compound in cell culture media. However, its pH-dependent activity suggests that the stability and efficacy can be influenced by the culture conditions.[3] For experiments lasting longer than 24 hours, it is advisable to consider the potential for compound degradation. It is good practice to refresh the medium with a new dose of this compound if the experiment extends over several days. The stability of many small molecules in culture media can be affected by factors such as temperature, light exposure, and interactions with media components.[7]
Data Presentation: Effective Concentrations of this compound
| Cell Type | Concentration Range | Culture pH | Observed Effect | Reference |
| Osteoclasts (Rabbit) | 100 nM | Not specified (co-culture) | Disappearance of mature osteoclasts | [2] |
| Osteoclasts (Murine RAW264.7 derived) | 10 µM | 5.5 | Peak apoptosis induction at 4-6 hours | |
| Multiple Myeloma (INA-6, RPMI8226) | 1 µM | 7.4 | No significant effect on viability | [2][3] |
| Multiple Myeloma (INA-6, RPMI8226) | 1 µM | 6.4 | Induction of apoptosis | [2][3] |
| Multiple Myeloma (INA-6) | 100 nM (with metformin) | Not specified | Induced cell death | [2] |
| Human Ovarian Carcinoma (BG-1) | 30-300 nM | Not specified | Inhibition of TGF-alpha induced proliferation |
Troubleshooting Guides
Issue 1: Low or no cytotoxicity observed at expected effective concentrations.
-
Question: I am treating my cancer cell line with this compound at 1 µM, but I am not seeing any effect on cell viability. What could be the reason?
-
Answer: The most likely reason is the pH of your cell culture medium. This compound's entry into cells is favored by an acidic environment. Most standard cell culture media are buffered to a pH of 7.2-7.4, where this compound is less effective.[2][3]
-
Troubleshooting Steps:
-
Verify the pH of your culture medium: Ensure your medium is at the intended pH.
-
Acidify the culture medium: If your experimental design allows, consider adjusting the pH of the medium to ~6.4 to potentiate the effect of this compound.[2][3] This can be achieved by using a medium with a lower bicarbonate concentration and culturing in a 5% CO2 incubator, or by the addition of lactic acid.[4]
-
Co-culture with acid-producing cells: If relevant to your model, co-culturing with cells that naturally acidify their microenvironment, such as osteoclasts, can enhance the activity of this compound.[2]
-
Increase the concentration: If acidifying the medium is not feasible, you may need to use higher concentrations of this compound, although this may increase the risk of off-target effects.
-
-
Issue 2: Inconsistent results between experiments.
-
Question: I am getting variable results with this compound even when I use the same concentration. What could be causing this?
-
Answer: Inconsistent results can stem from several factors, including the stability of the compound and variations in cell culture conditions.
-
Troubleshooting Steps:
-
Stock solution integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[5][6] It is recommended to use fresh aliquots for each experiment.
-
Cell density and metabolic state: The density of your cell culture can affect the local pH of the medium due to metabolic activity. Try to maintain consistent cell seeding densities and passage numbers between experiments.
-
pH fluctuations: Small variations in CO2 levels in the incubator can alter the pH of the medium. Ensure your incubator is properly calibrated.
-
Compound stability in media: For longer-term experiments, consider the possibility of this compound degradation. You may need to replenish the compound by changing the media at regular intervals.
-
-
Experimental Protocols
Protocol 1: Cell Viability Assessment using WST-8 Assay
This protocol is adapted for assessing the viability of multiple myeloma cells treated with this compound.
-
Cell Seeding:
-
Seed multiple myeloma cells (e.g., INA-6, RPMI8226) in a 96-well plate at a density of 2 x 10^5 cells/mL in 100 µL of culture medium per well.
-
-
pH Adjustment (if required):
-
To test the pH-dependent effect, prepare media with different pH values. For example, adjust the pH to 7.4 (control) and 6.4 using sterile HCl or lactic acid.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate pH-adjusted medium.
-
Add the desired final concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO at a final concentration of <0.5%).
-
Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
-
WST-8 Assay:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the steps for detecting apoptosis by flow cytometry.
-
Cell Treatment:
-
Culture and treat your cells with this compound as described in your experimental design. Include positive and negative controls.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation. For adherent cells, use trypsin and collect any floating cells from the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot for Cleaved Caspase-8 and Sp1
This protocol provides a general framework for detecting protein level changes via Western blot.
-
Protein Extraction:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-8 and Sp1 overnight at 4°C. (Follow manufacturer's recommendations for antibody dilutions).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.
-
Mandatory Visualizations
References
- 1. origene.com [origene.com]
- 2. biomol.com [biomol.com]
- 3. This compound, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the degradation of Reveromycin A during storage
This technical support center provides guidance on the proper storage and handling of Reveromycin A to minimize degradation and ensure experimental reproducibility. The information is based on the known chemical properties of its functional groups, as specific stability studies on this compound are limited.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -80°C, protected from light. For short-term storage of solutions, it is advisable to keep them at -20°C or -80°C.
Q2: What solvents are suitable for dissolving this compound?
This compound is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. For experimental use, further dilution in aqueous buffers is common. However, the stability of this compound in aqueous solutions, especially at acidic pH, is a concern.
Q3: How does pH affect the stability of this compound?
This compound contains multiple carboxylic acid groups and is more stable at a neutral pH.[1][2] Acidic conditions can facilitate its transport into cells but may also lead to increased degradation.[1][2] The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions.[3][4][5][6][7]
Q4: Is this compound sensitive to light?
Yes, this compound contains a conjugated polyene system, which makes it susceptible to photodegradation.[8][9] It is crucial to protect solutions and solid samples of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q5: Can this compound degrade upon exposure to air?
The conjugated polyene structure in this compound is also prone to oxidation by atmospheric oxygen.[10][11] To minimize oxidation, it is recommended to handle solutions under an inert atmosphere (e.g., nitrogen or argon) and to degas solvents before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at -80°C as a solid and protected from light. 2. Prepare Fresh Solutions: Prepare fresh solutions from the solid stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. 3. Check pH of Media: Ensure the pH of the experimental buffer or medium is close to neutral if possible, as acidic conditions can promote degradation.[1] 4. Minimize Light Exposure: Protect all solutions containing this compound from light during preparation and experimentation.[8][9] |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to partial degradation. | 1. Standardize Solution Preparation: Develop a consistent protocol for preparing this compound solutions, including the solvent used and the final concentration. 2. Assess Purity: If possible, assess the purity of the this compound stock using analytical techniques like HPLC before use. 3. Use Inert Atmosphere: For sensitive experiments, prepare and handle solutions under an inert gas to prevent oxidation. |
| Visible change in color of the solution | Potential degradation of the polyene structure. | 1. Discard the Solution: A color change is a strong indicator of degradation. Do not use the solution for experiments. 2. Review Handling Procedures: Re-evaluate the handling procedures to identify potential exposure to light, air, or incompatible chemicals. |
| Precipitate formation in aqueous solutions | Poor solubility or degradation product precipitation. | 1. Check Solvent Compatibility: Ensure the final concentration in the aqueous buffer does not exceed the solubility of this compound. Consider using a co-solvent if necessary. 2. Filter the Solution: If a precipitate is observed, it may be due to degradation products. Filtering the solution might remove the precipitate, but the concentration of active this compound will be unknown. It is best to prepare a fresh solution. |
Potential Degradation Pathways of this compound
The chemical structure of this compound contains several functional groups susceptible to degradation:
-
Conjugated Polyene System: This system is vulnerable to oxidation and photodegradation, leading to a loss of conjugation and, consequently, a loss of biological activity.[8][9][10][11]
-
Ester Linkage: The ester group can undergo hydrolysis, especially in the presence of acid or base, to yield a carboxylic acid and an alcohol.[3][4][5][6][7]
-
Carboxylic Acid Groups: While generally stable, these groups can influence the molecule's solubility and stability at different pH values.
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Protocol: Assessing this compound Stability
This protocol provides a general framework for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Purified water (HPLC-grade)
-
Buffers of different pH (e.g., pH 4, 7, 9)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Photostability chamber
-
Incubator
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for various time points.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for various time points.
-
Thermal Degradation: Incubate the solid compound and the stock solution at elevated temperatures (e.g., 40°C, 60°C) for an extended period.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point under each stress condition.
-
Summarize the data in a table to compare the stability under different conditions.
Diagram of Experimental Workflow for Stability Testing
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. iipseries.org [iipseries.org]
- 7. Hydrolysis - Wikipedia [en.wikipedia.org]
- 8. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photolytic degradation of polyene antibiotics. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of inactivation of the polyene antibiotic amphotericin B. Evidence for radical formation in the process of autooxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Reveromycin A: A Comparative Analysis of Efficacy Against Other Eukaryotic Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Mechanisms, Efficacy, and Cellular Impact.
This guide provides an in-depth comparison of Reveromycin A against other well-known eukaryotic protein synthesis inhibitors. By examining their distinct mechanisms of action, relative potencies, and effects on cellular signaling, this document serves as a valuable resource for researchers investigating novel therapeutics and exploring fundamental cellular processes. Quantitative data is presented in structured tables, and key experimental protocols are detailed to support further research and validation.
Mechanism of Action: A Tale of Two Targets
Protein synthesis is a fundamental biological process and a key target for therapeutic intervention. Inhibitors of this process can be broadly categorized based on their molecular targets: the intricate ribosomal machinery or the essential enzymes that prepare amino acids for translation. This compound distinguishes itself by targeting the latter, offering a unique mechanism compared to many classical inhibitors.
-
This compound: This polyketide natural product selectively inhibits eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2][3][4] IleRS is the crucial enzyme responsible for attaching isoleucine to its corresponding transfer RNA (tRNA), a process known as aminoacylation or "charging." By competitively binding to the tRNA recognition site on the IleRS enzyme, this compound prevents the formation of isoleucyl-tRNA.[1][3] This leads to a depletion of charged tRNAs, stalling ribosomes when they encounter an isoleucine codon on a messenger RNA (mRNA) transcript, thereby halting protein synthesis.
-
Ribosome-Targeting Inhibitors: Many conventional inhibitors directly bind to the ribosome.
-
Cycloheximide: This agent specifically targets the 80S ribosome found in eukaryotes. It binds to the E-site (exit site) of the 60S large ribosomal subunit, physically blocking the translocation step of the elongation cycle.[5][6][7][8] This prevents the ribosome from moving along the mRNA to read the next codon.
-
Puromycin: This antibiotic mimics the structure of an aminoacyl-tRNA.[9][10] It enters the A-site (aminoacyl site) of the ribosome and is incorporated into the growing polypeptide chain.[9] However, due to its stable amide bond, it cannot be further elongated, leading to the premature release of the truncated protein and termination of translation.[9][10]
-
Anisomycin: This inhibitor binds to the 60S ribosomal subunit and inhibits the peptidyl transferase reaction, the very step where the peptide bond is formed.[11][12][13][14] This action effectively stops the elongation of the polypeptide chain.
-
Quantitative Efficacy Comparison
The efficacy of protein synthesis inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). It is important to note that these values can vary significantly based on the cell type, experimental conditions, and the specific assay used (e.g., enzyme activity vs. cell viability). The following tables summarize the mechanisms and reported efficacy data for this compound and its counterparts.
| Inhibitor | Molecular Target | Stage of Protein Synthesis Inhibited |
| This compound | Eukaryotic Isoleucyl-tRNA Synthetase (IleRS) | Initiation (Aminoacylation) |
| Cycloheximide | 60S Ribosomal Subunit (E-site) | Elongation (Translocation) |
| Puromycin | Ribosome (A-site) | Elongation (Causes premature termination) |
| Anisomycin | 60S Ribosomal Subunit (Peptidyl Transferase Center) | Elongation (Peptide bond formation) |
| Inhibitor | Assay Type / Cell Line | IC50 / KD |
| This compound | IleRS enzyme activity (S. cerevisiae extract) | 8 ng/mL (~14 nM)[4] |
| Cycloheximide | Ribosome Binding (KD) | ~15 µM[5] |
| Puromycin | Cytotoxicity (NIH/3T3 cells) | 3.96 µM |
| Anisomycin | Cytotoxicity (U251 glioma cells) | 0.233 µM |
Cellular Signaling and Downstream Effects
Inhibition of protein synthesis is a significant cellular stress that triggers a variety of signaling cascades. The nature of these responses can differ depending on the specific mechanism of the inhibitor.
The targeted inhibition of an aminoacyl-tRNA synthetase by this compound can activate the amino acid starvation response . This pathway, mediated by the Gcn2 kinase, senses the accumulation of uncharged tRNA and initiates a signaling cascade to conserve resources and upregulate the expression of genes involved in amino acid biosynthesis.[4]
In contrast, inhibitors that cause ribosome stalling, such as Anisomycin , are potent activators of stress-activated protein kinase (SAPK) pathways , including JNK and p38 MAPK.[11][14][15] This "ribotoxic stress response" is a broader cellular alarm that can lead to inflammation, cell cycle arrest, or apoptosis. General inhibition of translation by any of these agents can also lead to the activation of the pro-survival PI3K/AKT pathway as a compensatory response.[16]
Experimental Protocols
Key Experiment: In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the ability of a compound to inhibit the translation of a specific mRNA transcript in a cell-free system. Rabbit reticulocyte lysate is a common choice as it is rich in ribosomes and translation factors, with low levels of endogenous mRNA.[17]
Objective: To determine the IC50 value of an inhibitor on protein synthesis.
Materials:
-
Nuclease-treated Rabbit Reticulocyte Lysate
-
Amino Acid Mixture (minus methionine or leucine)
-
³⁵S-labeled Methionine or ¹⁴C-labeled Leucine
-
Reporter mRNA (e.g., Luciferase mRNA)
-
RNase Inhibitor
-
Test Compounds (this compound, Cycloheximide, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Methodology:
-
Reaction Setup: On ice, prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture, RNase inhibitor, and water.
-
Inhibitor Addition: Aliquot the master mix into separate tubes. Add serial dilutions of the test compound to each tube. Include a "no inhibitor" positive control and a "no mRNA" negative control.
-
Initiation of Translation: Add the reporter mRNA and the radiolabeled amino acid to each tube to start the reaction.
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.
-
Precipitation: Stop the reaction by adding a strong base (e.g., NaOH). Precipitate the newly synthesized, radiolabeled proteins by adding cold trichloroacetic acid (TCA).
-
Washing: Collect the protein precipitate by filtration or centrifugation. Wash the pellets several times with TCA and then ethanol to remove unincorporated radiolabeled amino acids.
-
Quantification: Dissolve the final protein pellet and add scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) for each sample to the positive control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data using a dose-response curve to calculate the IC50 value.
Conclusion
This compound presents a distinct and highly potent mechanism for inhibiting eukaryotic protein synthesis. By targeting isoleucyl-tRNA synthetase, it operates upstream of the ribosome, a feature that distinguishes it from classical inhibitors like cycloheximide, puromycin, and anisomycin. Its efficacy, particularly the low nanomolar IC50 against its target enzyme, underscores its potential as a powerful research tool and a lead compound for therapeutic development. The unique pH-dependent cell permeability of this compound also offers an intriguing mechanism for achieving selectivity towards specific cellular microenvironments, such as those found in tumors or sites of bone resorption.[2] Understanding these comparative differences in mechanism, efficacy, and cellular response is critical for the rational design of experiments and the development of next-generation therapeutics targeting protein synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory mechanism of this compound at the tRNA binding site of a class I synthetase [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloheximide - Wikipedia [en.wikipedia.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agscientific.com [agscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. toku-e.com [toku-e.com]
- 13. Anisomycin - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. agscientific.com [agscientific.com]
- 16. Inhibition of Protein Synthesis Alters Protein Degradation through Activation of Protein Kinase B (AKT) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Analysis of Reveromycin A and Its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the polyketide natural product Reveromycin A and its key synthetic analogs. Leveraging experimental data, this document outlines their biological activities, mechanism of action, and structure-activity relationships, offering insights for future drug discovery and development.
This compound, originally isolated from Streptomyces sp., has garnered significant attention for its diverse and potent biological activities, including antifungal, anticancer, and anti-osteoporotic effects.[1][2][3] Its primary mechanism of action is the selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis.[1][2][3] This unique mode of action, coupled with its pH-dependent activity that targets acidic microenvironments characteristic of tumors and sites of bone resorption, makes this compound a compelling scaffold for therapeutic development.[3][4] This guide delves into a comparative analysis of this compound and its notable synthetic analogs, presenting key data on their inhibitory potency and biological effects.
Data Presentation: Comparative Biological Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and its key analogs against isoleucyl-tRNA synthetase (IleRS). The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity, with lower values indicating higher potency.
| Compound | Target | IC50 (nM) | Key Structural Features | Reference(s) |
| This compound | Yeast and Human IleRS | ~ 2 - 10 | Natural product with a 6,6-spiroacetal core, two carboxylic acid side chains, a C5 hydroxyl group, and a C18 hemisuccinate moiety. | [2] |
| Reveromycin T (RM-T) | IleRS | More potent than this compound | Lacks the C18 hemisuccinate group of this compound. | [2] |
| 2,3-dihydrothis compound | Not specified | A promising derivative with good activity and stability. | The double bond in the C2-C3 position is reduced. | [5] |
Mechanism of Action: Targeting Isoleucyl-tRNA Synthetase
This compound and its analogs exert their biological effects by directly targeting and inhibiting eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2] IleRS is a crucial enzyme responsible for the charging of tRNA with the amino acid isoleucine, a fundamental step in protein biosynthesis.
The inhibitory action of this compound is highly specific. It binds to the tRNA binding site on the IleRS enzyme, effectively competing with the natural tRNA substrate.[1][2] This binding is facilitated in the presence of isoleucine or the isoleucyl-adenylate intermediate.[1] By blocking the binding of tRNAIle, this compound prevents the formation of isoleucyl-tRNAIle, leading to a halt in protein synthesis and subsequently inducing apoptosis in rapidly proliferating cells or specialized cells like osteoclasts.[3]
The acidic microenvironment-seeking property of this compound is attributed to its three carboxylic acid groups.[3][4] In acidic conditions, such as those found in tumors or at sites of bone resorption, the carboxylic acid moieties are protonated, making the molecule less polar and facilitating its entry into cells.[3][4] This targeted uptake enhances its efficacy and specificity for pathological tissues.
Signaling Pathway: Induction of Apoptosis
The inhibition of protein synthesis by this compound triggers the intrinsic pathway of apoptosis, particularly in cells highly dependent on rapid protein turnover, such as osteoclasts. The signaling cascade culminates in the activation of executioner caspases and the dismantling of the cell.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound and its analogs on IleRS using a pyrophosphate (PPi) exchange assay.
Materials:
-
HEPES-KOH buffer (pH 7.5)
-
MgCl₂
-
DTT (Dithiothreitol)
-
ATP (Adenosine triphosphate)
-
[³²P]PPi (Radiolabeled pyrophosphate)
-
Isoleucine
-
Purified recombinant human or yeast IleRS
-
Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)
-
TLC plates (e.g., PEI-cellulose)
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES-KOH, MgCl₂, DTT, ATP, and [³²P]PPi at appropriate concentrations.
-
Compound Incubation: Add varying concentrations of the test compounds to the reaction mixture. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a known concentration of purified IleRS and isoleucine.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 30°C) for a specific time period.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
TLC Analysis: Spot an aliquot of the quenched reaction onto a TLC plate.
-
Chromatography: Develop the TLC plate using a suitable mobile phase to separate [³²P]ATP from [³²P]PPi.
-
Quantification: Visualize and quantify the amount of [³²P]ATP formed using a phosphorimager or by scraping the spots and using a scintillation counter.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Caption: Workflow for the IleRS inhibition assay.
Osteoclast Apoptosis Assay
This protocol describes a method to assess the induction of apoptosis in osteoclasts by this compound and its analogs using the RAW 264.7 cell line.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)
-
Test compounds (this compound and analogs)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
Antibodies for Western blotting (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a multi-well plate at an appropriate density.
-
Osteoclast Differentiation: Differentiate the RAW 264.7 cells into osteoclasts by culturing them in alpha-MEM supplemented with FBS, penicillin-streptomycin, RANKL, and M-CSF for several days (e.g., 5-7 days).
-
Compound Treatment: Treat the differentiated osteoclasts with varying concentrations of this compound or its analogs for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells by gentle scraping or using a non-enzymatic cell dissociation solution.
-
Annexin V/PI Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.
-
Western Blot Analysis (Optional):
-
Lyse a separate set of treated cells to extract proteins.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Caption: Workflow for the osteoclast apoptosis assay.
Conclusion
This compound and its synthetic analogs represent a promising class of compounds with a unique mechanism of action targeting eukaryotic IleRS. The available data indicates that modifications to the this compound scaffold, such as the removal of the C18 hemisuccinate (as in RM-T) or the reduction of the C2-C3 double bond (as in 2,3-dihydrothis compound), can modulate its activity and stability, offering avenues for the development of improved therapeutic agents. The provided experimental protocols serve as a foundation for researchers to further investigate the potential of these compounds in various disease models. The detailed understanding of their mechanism and the signaling pathways they modulate will be instrumental in guiding the rational design of next-generation this compound-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory mechanism of this compound at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of this compound and spirofungin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Mechanistic and Preclinical Comparison: Reveromycin A Poised Against Established Osteoporosis Therapies
For Immediate Release to the Scientific Community
As the global population ages, the prevalence of osteoporosis and associated fragility fractures continues to rise, demanding novel therapeutic strategies. While several effective treatments are available, their long-term use can be associated with side effects, highlighting the need for new agents with distinct mechanisms of action. Reveromycin A, a natural product isolated from the genus Streptomyces, has emerged as a promising preclinical candidate for osteoporosis treatment. This guide provides a comparative overview of this compound against established osteoporosis therapies, focusing on their mechanisms of action and supported by available experimental data. It is important to note that no direct head-to-head clinical studies comparing this compound with other osteoporosis treatments have been conducted to date. This comparison is based on preclinical data for this compound and established clinical and mechanistic data for approved therapies.
Executive Summary of Comparative Mechanisms
This compound presents a unique, targeted approach to inhibiting bone resorption. Unlike many current therapies, its action is highly specific to mature, active osteoclasts due to its reliance on the acidic microenvironment created during bone resorption. This specificity suggests a potential for a favorable safety profile, a hypothesis supported by initial preclinical findings. The following table provides a high-level comparison of the primary mechanisms of action.
| Therapeutic Agent/Class | Primary Molecular Target | Effect on Osteoclasts | Effect on Osteoblasts |
| This compound | Isoleucyl-tRNA synthetase (IleRS) | Induces apoptosis | No direct effect observed[1][2][3] |
| Bisphosphonates | Farnesyl pyrophosphate synthase (in nitrogen-containing bisphosphonates) | Induce apoptosis and inhibit function[4][5][6] | No direct stimulatory effect |
| Denosumab | RANKL | Inhibits formation, function, and survival[7][8][9][10] | No direct stimulatory effect |
| Teriparatide (PTH Analog) | Parathyroid hormone receptor 1 (PTH1R) | Indirectly stimulates osteoclast activity initially, but the net effect is anabolic | Stimulates proliferation and activity[11][12][13][14] |
| SERMs (e.g., Raloxifene) | Estrogen Receptors (α and β) | Inhibit activity by downregulating RANKL[15][16] | No direct stimulatory effect |
In-Depth Look at this compound: Preclinical Evidence
This compound's therapeutic potential is rooted in its novel mechanism that selectively targets osteoclasts.[1][2][3]
Mechanism of Action
This compound functions as a potent inhibitor of isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein synthesis.[1][2] Its specificity for osteoclasts is conferred by the acidic microenvironment generated at the bone-resorbing surface. In this acidic milieu, the carboxylic acid moieties of this compound are protonated, rendering the molecule less polar and facilitating its transport across the osteoclast cell membrane.[1][17] Once inside the cell, it inhibits IleRS, leading to a cessation of protein synthesis and subsequent induction of apoptosis.[1][2] This mechanism is highly specific to active osteoclasts and does not affect osteoblasts or osteoclast progenitors in a neutral pH environment.[1][3]
References
- 1. This compound, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanism of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Denosumab: mechanism of action and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Denosumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Teriparatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Teriparatide? [synapse.patsnap.com]
- 14. Teriparatide - Wikipedia [en.wikipedia.org]
- 15. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journalbonefragility.com [journalbonefragility.com]
- 17. This compound, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Drug Specificity: A Comparative Guide to the Off-Target Effects of Reveromycin A in Proteomic Studies
For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is paramount to gauging its therapeutic potential and predicting adverse reactions. This guide provides a comprehensive analysis of the current knowledge on the off-target effects of Reveromycin A, a potent inhibitor of isoleucyl-tRNA synthetase (IleRS), within the context of proteomic studies. Due to a lack of publicly available, direct proteomic studies on this compound's off-target profile, this guide offers a comparative framework. It details this compound's established on-target mechanism and contrasts its known specificity with the off-target profiles of alternative IleRS inhibitors and other relevant therapeutic agents, providing valuable insights for researchers in the field.
This compound: A Highly Selective On-Target Mechanism
This compound is a polyketide natural product that has demonstrated a range of biological activities, including antifungal, anti-cancer, and anti-osteoporotic properties.[1][2] Its primary and well-established mechanism of action is the selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][3] By binding to the tRNA binding site of IleRS, this compound competitively inhibits the binding of tRNAIle, thereby halting protein synthesis and inducing apoptosis in target cells.[1] This inhibitory action is particularly effective in the acidic microenvironments associated with osteoclasts and tumors, which enhances the cell permeability of this compound.[2][4]
The pro-apoptotic effects of this compound are triggered by the inhibition of protein synthesis, leading to the activation of caspase-9 and caspase-3.[5] In multiple myeloma cells, this compound has been shown to induce caspase-8-mediated degradation of the transcription factor Sp1, a critical pro-survival factor.[4] Notably, studies have highlighted the high selectivity of this compound for its target, with an IC50 value for IleRS in the nanomolar range.[3]
Investigating Off-Target Effects: A Methodological Overview
Identifying the unintended binding partners of a drug candidate is a critical step in preclinical development. Chemoproteomic approaches are powerful tools for elucidating a compound's full target spectrum. A common and effective strategy involves affinity chromatography coupled with mass spectrometry.
Experimental Protocol: Affinity-Based Off-Target Identification
This protocol outlines a general workflow for identifying the off-target proteins of a small molecule inhibitor using affinity chromatography followed by mass spectrometry-based proteomic analysis.
1. Probe Synthesis:
-
The small molecule of interest (e.g., this compound) is chemically modified to incorporate a linker arm with a reactive group for immobilization, while aiming to preserve its biological activity.
-
A control probe, often an inactive analog of the molecule, is also synthesized to distinguish specific from non-specific binders.
2. Affinity Resin Preparation:
-
The synthesized probe is covalently coupled to a solid support matrix (e.g., agarose beads) to create an affinity resin.
-
The control probe is similarly immobilized on a separate batch of resin.
3. Cell Lysis and Protein Extraction:
-
Target cells or tissues are lysed to release the proteome.
-
The protein concentration of the lysate is determined to ensure equal loading onto the affinity and control resins.
4. Affinity Chromatography:
-
The cell lysate is incubated with the affinity resin and the control resin in parallel.
-
Proteins that bind to the immobilized compound are captured on the resin.
-
The resins are washed extensively with a series of buffers of increasing stringency to remove non-specific binding proteins.
5. Elution:
-
Specifically bound proteins are eluted from the resin. This can be achieved by:
-
Competitive elution with an excess of the free compound.
-
Changing the pH or ionic strength of the buffer.
-
Using a denaturing agent (e.g., SDS).
-
6. Protein Identification by Mass Spectrometry:
-
The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subjected to in-gel digestion with a protease (e.g., trypsin).
-
Alternatively, the eluted proteins can be digested in-solution.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The MS/MS data is searched against a protein database to identify the proteins that were captured by the affinity resin.
7. Data Analysis and Validation:
-
Proteins identified from the affinity resin are compared to those from the control resin. Proteins that are significantly enriched on the affinity resin are considered potential binding partners.
-
Quantitative proteomic techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), can be employed for more accurate quantification of protein enrichment.
-
Candidate off-targets are then validated using orthogonal methods, such as Western blotting, surface plasmon resonance (SPR), or enzymatic assays.
Comparative Analysis of Off-Target Profiles
To provide a context for the potential off-target landscape of this compound, this section examines the known off-target effects of other IleRS inhibitors and compounds with similar therapeutic applications.
Alternative Isoleucyl-tRNA Synthetase Inhibitors
Mupirocin and borrelidin are two other well-known inhibitors of aminoacyl-tRNA synthetases. While mupirocin also targets IleRS, borrelidin's primary target is threonyl-tRNA synthetase (ThrRS).
| Compound | Primary Target | Known Off-Targets | Therapeutic Area |
| This compound | Isoleucyl-tRNA Synthetase (IleRS) | Not well-characterized in proteomic studies | Anti-osteoporosis, Anti-cancer |
| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | Generally considered highly specific for bacterial IleRS with minimal off-target effects reported in human cells.[6] | Topical Antibacterial |
| Borrelidin | Threonyl-tRNA Synthetase (ThrRS) | Angiogenesis inhibitor, potential off-targets related to this activity are under investigation. | Antibacterial, Anti-angiogenic |
Note: The lack of extensive off-target data for mupirocin in human cells is likely due to its topical application, which limits systemic exposure. Borrelidin's anti-angiogenic effects suggest potential off-targets beyond ThrRS, but these are not yet fully elucidated by proteomics.
Broader Therapeutic Comparators
To illustrate the diversity of off-target effects in different drug classes, we compare this compound with a bisphosphonate (anti-osteoporosis) and an mTOR inhibitor (anti-cancer).
| Compound Class | Primary Mechanism of Action | Known Off-Target Effects from Proteomic/Other Studies |
| Bisphosphonates (e.g., Alendronate) | Inhibition of farnesyl pyrophosphate synthase in osteoclasts, leading to apoptosis. | Proteomic studies have shown that alendronate can perturb the RIPK3/Wnt/GSK3/β-catenin signaling pathway, affecting angiogenesis and inflammation.[7] |
| mTOR Inhibitors (e.g., Rapamycin) | Allosteric inhibition of the mTORC1 complex, a key regulator of cell growth and proliferation. | Proteomic studies have revealed that rapamycin can alter the expression of hundreds to thousands of proteins, though a recent study using a rapamycin-resistant mTOR mutant suggests high specificity for mTOR.[8][9] |
This comparison highlights that even drugs with well-defined primary targets can have a wide range of off-target interactions that are revealed through proteomic studies. The extent of these off-target effects can vary significantly between different drug classes and even between compounds with similar mechanisms of action.
Signaling Pathway and Conceptual Selectivity
The primary therapeutic effect of this compound stems from its targeted inhibition of protein synthesis, which is crucial for the survival and function of highly metabolic cells like osteoclasts and cancer cells.
The available evidence suggests that this compound possesses a high degree of selectivity for its primary target, IleRS. In contrast, other drugs, even those with a well-defined mechanism of action, may exhibit a broader range of off-target interactions.
Conclusion and Future Directions
This compound stands out as a promising therapeutic candidate due to its potent and highly selective inhibition of isoleucyl-tRNA synthetase. While its on-target effects are well-documented, a comprehensive understanding of its off-target profile through dedicated proteomic studies is currently lacking in the public domain. This guide provides a framework for researchers to appreciate the importance of such studies by comparing this compound's known characteristics with those of other relevant drugs.
Future research should focus on employing the chemoproteomic strategies outlined in this guide to systematically investigate the off-target landscape of this compound. Such studies will be invaluable for a more complete assessment of its safety and efficacy, and will undoubtedly contribute to its potential translation into the clinic. For drug development professionals, this guide underscores the necessity of early and thorough off-target profiling to de-risk drug candidates and uncover novel mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. ashpublications.org [ashpublications.org]
- 3. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Alendronate-induced Perturbation of the Bone Proteome and Microenvironmental Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Reveromycin A: A Comparative Analysis of its Anticancer Activity Across Diverse Tumor Types
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals on the anticancer potential of Reveromycin A, offering a comparative analysis of its efficacy, detailed experimental data, and insights into its mechanism of action.
This compound, a polyketide antibiotic isolated from the bacterium Streptomyces reveromyceticus, has emerged as a promising candidate in the landscape of anticancer research. This guide provides a consolidated overview of the validation of this compound's anticancer activity across various tumor types, presenting quantitative data, detailed experimental protocols, and a comparison with other therapeutic alternatives.
Quantitative Efficacy of this compound: A Cross-Cancer Comparison
The cytotoxic and antiproliferative effects of this compound have been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a drug's potency, have been determined in several studies. While a comprehensive IC50 table across a wide spectrum of cancer cell lines is still being compiled in the scientific literature, existing data highlights its variable efficacy in different tumor contexts.
Notably, the anticancer activity of this compound is significantly enhanced in acidic microenvironments, a common feature of solid tumors. This pH-dependent activity presents a unique therapeutic window for targeting cancer cells while potentially minimizing effects on normal tissues.
| Tumor Type | Cell Line | Parameter | Value/Effect | Key Findings |
| Ovarian Carcinoma | BG-1 | Inhibition of TGF-α-dependent proliferation | Effective at 30-300 nM | This compound demonstrates a strong antitumor effect in this estrogen receptor-expressing cell line.[1] |
| Multiple Myeloma | INA-6, RPMI8226 | Apoptosis Induction (at pH 6.4) | 1 µM induces apoptosis | The acidic tumor microenvironment is a key determinant of this compound's efficacy against multiple myeloma cells.[1] |
| Multiple Myeloma | INA-6 | Combination with Bortezomib | Enhanced tumor growth suppression | This compound potentiates the effects of the proteasome inhibitor bortezomib in vivo.[1] |
| B-Cell Lymphoma | A20-HL | Inhibition of antigen presentation | Decreased protein synthesis and antigen internalization | Suggests a potential immunomodulatory role by affecting intracellular trafficking. |
Unraveling the Mechanism of Action: Targeting Protein Synthesis
This compound exerts its anticancer effects primarily by inhibiting isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein synthesis.[2] By binding to IleRS, this compound prevents the incorporation of the amino acid isoleucine into proteins, leading to a halt in protein production and subsequently inducing apoptosis in cancer cells.
The following diagram illustrates the proposed signaling pathway for this compound's action:
Caption: Mechanism of this compound's pH-dependent anticancer activity.
Experimental Protocols: A Guide for Researchers
To facilitate further research and validation, this section outlines the methodologies employed in key studies investigating this compound's anticancer activity.
Cell Viability and Apoptosis Assays in Multiple Myeloma
-
Cell Lines: Human multiple myeloma cell lines INA-6 and RPMI8226.
-
Culture Conditions: RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin. For experiments investigating pH-dependent effects, the medium pH was adjusted to 6.4 or 7.4.
-
Drug Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations (e.g., 1 µM).
-
Viability Assay: Cell viability was assessed using assays such as the WST-8 assay, which measures mitochondrial dehydrogenase activity.
-
Apoptosis Detection: Apoptosis was quantified by flow cytometry using Annexin V and propidium iodide staining. Western blotting was used to detect the cleavage of caspases (e.g., caspase-8, caspase-9) and changes in the levels of apoptosis-related proteins.[1]
In Vivo Tumor Growth Inhibition Studies
-
Animal Model: Severe combined immunodeficient (SCID) mice are often used for xenograft models.
-
Tumor Cell Implantation: Human cancer cells (e.g., INA-6 for multiple myeloma) are injected subcutaneously or orthotopically into the mice.
-
Drug Administration: this compound is administered to the tumor-bearing mice, typically via intraperitoneal injection, at a specified dose and schedule (e.g., 4 mg/kg, twice daily).
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.
-
Analysis: The tumor growth inhibition rate is calculated by comparing the tumor size in the treated group to the control (vehicle-treated) group.[1]
The following diagram illustrates a general experimental workflow for evaluating the in vivo efficacy of this compound:
Caption: In vivo experimental workflow for assessing anticancer activity.
Comparative Landscape: this compound vs. Other Anticancer Agents
Direct, head-to-head comparative studies of this compound against a wide array of established anticancer drugs across different tumor types are limited. However, existing research provides some valuable insights.
In the context of multiple myeloma , this compound has been shown to enhance the cytotoxic effects of the proteasome inhibitor bortezomib .[1] This synergistic effect suggests that this compound could be a valuable component of combination therapies, potentially overcoming drug resistance and improving treatment outcomes.
Further research is warranted to systematically compare the efficacy and safety profile of this compound with standard-of-care chemotherapeutics and targeted agents in various cancer types. Such studies will be crucial in defining the precise clinical niche for this promising natural product.
Future Directions
The unique pH-dependent mechanism of action and its specific molecular target make this compound a compelling candidate for further anticancer drug development. Future research should focus on:
-
Expanding the IC50 profiling across a broader panel of cancer cell lines to identify more susceptible tumor types.
-
Elucidating the detailed signaling pathways modulated by this compound, including its potential effects on pathways like PI3K/Akt, to identify biomarkers for patient selection.
-
Conducting comprehensive in vivo studies to evaluate its efficacy, toxicity, and pharmacokinetic profile in various preclinical cancer models.
-
Initiating well-designed clinical trials to assess the safety and efficacy of this compound, both as a monotherapy and in combination with other anticancer agents, in human patients.
This guide serves as a foundational resource for the scientific community, providing a structured overview of the current state of this compound research. The presented data and experimental frameworks are intended to catalyze further investigation into the full therapeutic potential of this promising natural compound.
References
Benchmarking Reveromycin A Against Novel Inhibitors of tRNA Synthetases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Reveromycin A with novel inhibitors targeting aminoacyl-tRNA synthetases (aaRS), a critical class of enzymes in protein synthesis and a promising target for new therapeutics. This document outlines the mechanisms of action, presents available quantitative data for performance comparison, details experimental protocols for inhibitor evaluation, and visualizes key pathways and workflows.
Introduction to tRNA Synthetase Inhibitors
Aminoacyl-tRNA synthetases are essential enzymes that catalyze the esterification of a specific amino acid to its cognate tRNA, a crucial step in the fidelity of protein translation. The inhibition of these enzymes disrupts protein synthesis, leading to cell growth arrest or cell death. This mechanism makes them attractive targets for the development of antimicrobial, anticancer, and anti-inflammatory agents.
This compound is a polyketide natural product that selectively inhibits eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2][3] Its unique mode of action, targeting the tRNA binding site, and its preferential activity in acidic microenvironments have made it a subject of significant research for applications in osteoporosis and cancer.[4]
This guide benchmarks this compound against other novel tRNA synthetase inhibitors, with a focus on providing a clear comparison of their biochemical potency and available efficacy data.
Comparative Analysis of Inhibitor Performance
The following tables summarize the available quantitative data for this compound and selected novel tRNA synthetase inhibitors. It is important to note that direct comparisons of IC50 and Ki values can be challenging due to variations in experimental conditions, including enzyme and substrate concentrations, and the specific aaRS targeted.
Table 1: In Vitro Potency of tRNA Synthetase Inhibitors
| Inhibitor | Target aaRS | Organism/Cell Line | Assay Type | IC50 | Ki | Dissociation Constant (Kd) | Citation(s) |
| This compound | Isoleucyl-tRNA Synthetase (IleRS) | Yeast and Human | Not Specified | ~2-10 nM | - | 164 ± 10 nM (apo ScIleRS) | [2] |
| S. cerevisiae (ScIleRS) | Isothermal Titration Calorimetry (ITC) | - | - | 17 ± 2 nM (with L-isoleucine) | [2] | ||
| S. cerevisiae (ScIleRS) | Isothermal Titration Calorimetry (ITC) | - | - | 95 ± 12 nM (with Ile-AMS) | [2] | ||
| Tavaborole (AN2690) | Leucyl-tRNA Synthetase (LeuRS) | E. coli | Not Specified | 1.6 nM | - | - | [5] |
| Human | Not Specified | 600 nM | - | - | [5] | ||
| Gensilarofungin (AN3025) | Leucyl-tRNA Synthetase (LeuRS) | Not Specified | Not Specified | Data not available | Data not available | Data not available | |
| Thiazole Adenylate Mimic | Leucyl-tRNA Synthetase (LeuRS) | E. coli | Not Specified | 1.6 nM | - | - | [5] |
| Human | Not Specified | 600 nM | - | - | [5] |
Table 2: In Vivo and In Vitro Efficacy of tRNA Synthetase Inhibitors
| Inhibitor | Application | Model | Key Efficacy Findings | Citation(s) |
| This compound | Multiple Myeloma | SCID-rab mouse model | 4 mg/kg intraperitoneally twice daily for 18 days suppressed tumor growth and bone destruction. | [4] |
| Antifungal | Strawberry food model | 10-100 µg/ml showed high efficacy in suppressing fruit rot caused by various fungi. | [6] | |
| Tavaborole (AN2690) | Onychomycosis | Phase III Clinical Trials | Topical solution, 5% applied once daily for 48 weeks resulted in complete cure rates of 6.5% and 9.1% at week 52. | [7][8] |
| Onychomycosis | Phase III Clinical Trials | Negative mycology rates of 31.1%-35.9% were observed. | [7] | |
| Antifungal | In vitro | MIC50 of 4 µg/mL and MIC90 of 8 µg/mL against T. rubrum and T. mentagrophytes. | [8] |
Mechanism of Action and Signaling Pathways
This compound and the novel inhibitors discussed employ distinct mechanisms to inhibit their respective tRNA synthetases.
This compound acts as a competitive inhibitor of tRNAIle binding to the catalytic domain of eukaryotic IleRS.[2][3] Its binding is facilitated by the presence of the intermediate product, isoleucyl-adenylate (Ile-AMP).[1][3] This mechanism is distinct from many traditional aaRS inhibitors that target the amino acid or ATP binding pockets.
Tavaborole (AN2690) , a benzoxaborole, inhibits LeuRS through a novel mechanism involving the formation of a covalent adduct with the 3'-adenosine of tRNALeu at the editing site of the enzyme. This traps the tRNA in the editing site, preventing catalytic turnover and inhibiting protein synthesis.
The following diagram illustrates the general mechanism of this compound's inhibition of Isoleucyl-tRNA Synthetase.
Experimental Protocols
Accurate and reproducible experimental data are paramount in drug discovery. This section details common methodologies for evaluating tRNA synthetase inhibitors.
Aminoacyl-tRNA Synthetase Inhibition Assay (Aminoacylation Assay)
This assay directly measures the enzymatic activity of the aaRS by quantifying the amount of radiolabeled amino acid attached to its cognate tRNA.
Materials:
-
Purified aminoacyl-tRNA synthetase
-
Cognate tRNA
-
Radiolabeled amino acid (e.g., [3H]-Isoleucine)
-
ATP, MgCl2, DTT, and a suitable buffer (e.g., HEPES)
-
Inhibitor compound (this compound or novel inhibitor)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing buffer, ATP, MgCl2, DTT, radiolabeled amino acid, and cognate tRNA.
-
Add varying concentrations of the inhibitor to the reaction mixture.
-
Initiate the reaction by adding the purified aaRS enzyme.
-
Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding cold TCA to precipitate the tRNA and any attached amino acid.
-
Filter the precipitate through glass fiber filters and wash with cold TCA to remove unincorporated radiolabeled amino acid.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
ATP-PPi Exchange Assay
This assay measures the first step of the aminoacylation reaction, the activation of the amino acid with ATP, which results in the formation of an aminoacyl-adenylate and pyrophosphate (PPi). The exchange of radiolabeled PPi into ATP is monitored.
Materials:
-
Purified aminoacyl-tRNA synthetase
-
Cognate amino acid
-
ATP, MgCl2, DTT, and a suitable buffer
-
Radiolabeled pyrophosphate ([32P]PPi)
-
Inhibitor compound
-
Activated charcoal
-
Filtration apparatus
Procedure:
-
Prepare a reaction mixture containing buffer, ATP, MgCl2, DTT, the cognate amino acid, and [32P]PPi.
-
Add varying concentrations of the inhibitor to the reaction mixture.
-
Initiate the reaction by adding the purified aaRS enzyme.
-
Incubate the reaction at a specific temperature for a defined period.
-
Stop the reaction by adding a solution of activated charcoal, which binds to the ATP.
-
Filter the mixture to separate the charcoal-bound ATP from the unincorporated [32P]PPi.
-
Wash the charcoal with water to remove any remaining free [32P]PPi.
-
Measure the radioactivity of the charcoal, which corresponds to the amount of [32P]PPi incorporated into ATP.
-
Calculate the rate of the exchange reaction and determine the IC50 and Ki values of the inhibitor.
The following workflow diagram illustrates the key steps in a typical high-throughput screening campaign for identifying novel tRNA synthetase inhibitors.
Conclusion
This compound remains a potent and highly specific inhibitor of eukaryotic IleRS with a unique mechanism of action. Its efficacy in preclinical models of cancer and its antifungal properties underscore its therapeutic potential. Novel inhibitors such as tavaborole have demonstrated clinical success, validating the broader class of tRNA synthetase inhibitors as viable drug targets.
The data and protocols presented in this guide offer a framework for the continued evaluation and benchmarking of this compound against emerging tRNA synthetase inhibitors. Future research should focus on direct, head-to-head comparative studies under standardized assay conditions to provide a more definitive assessment of the relative potency and efficacy of these promising therapeutic candidates. The development of inhibitors with novel mechanisms, such as this compound, provides new avenues for overcoming drug resistance and addressing unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory mechanism of this compound at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory mechanism of this compound at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. target.re.kr [target.re.kr]
- 6. Reveromycins A and B from Streptomyces sp. 3–10: Antifungal Activity against Plant Pathogenic Fungi In vitro and in a Strawberry Food Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Reveromycin A
Date of Issue: 2025-11-05
Disclaimer: No specific Safety Data Sheet (SDS) for Reveromycin A is currently available. This document provides guidance based on the SDS for the closely related compound Reveromycin C, general principles for handling biologically active compounds, and information from chemical suppliers. It is essential to treat this compound as a potentially hazardous substance and to exercise caution.
Hazard Identification and Overview
This compound is a polyketide with potent biological activity, including the ability to induce apoptosis. While the Safety Data Sheet (SDS) for the related compound Reveromycin C suggests it is not a hazardous substance, some suppliers of this compound recommend treating it as potentially hazardous until more information is available. Therefore, a cautious approach to handling is warranted.
Potential Hazards:
-
May be harmful if ingested, inhaled, or absorbed through the skin.
-
May cause eye and skin irritation upon direct contact.
-
The toxicological properties have not been fully investigated.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Hands | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. The outer glove should be removed and disposed of immediately after handling the compound. |
| Eyes | Safety glasses with side shields or safety goggles | Protects eyes from splashes or airborne particles of the compound. |
| Body | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | N95 respirator or higher | Recommended when handling the solid compound to prevent inhalation of airborne particles. Not typically required when handling solutions in a well-ventilated area or a chemical fume hood. |
Operational Plan for Handling this compound
A step-by-step workflow ensures that this compound is handled safely and effectively throughout the experimental process.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Method | Rationale |
| Solid this compound | Dispose of as chemical waste in a clearly labeled, sealed container. | Prevents accidental exposure and environmental contamination. |
| Solutions containing this compound | Collect in a sealed, labeled waste container for chemical waste disposal. Do not pour down the drain. | Avoids contamination of waterways. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed chemical waste bag or container. | Prevents cross-contamination and accidental exposure of support staff. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Dispose of in a designated chemical waste bin immediately after use. | Minimizes the spread of contamination outside the designated work area. |
Disposal Workflow:
Caption: Step-by-step disposal plan for this compound waste.
Experimental Protocols
While detailed experimental protocols are beyond the scope of this safety guide, any procedure involving this compound should be conducted in a manner that minimizes the generation of aerosols and dust. When preparing stock solutions, it is advisable to do so in a chemical fume hood.
Key Experimental Considerations:
-
Always work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form.
-
Use appropriate containment measures, such as weighing paper or a balance enclosure, when weighing the solid compound.
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
-
Clearly label all solutions containing this compound.
By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety, ensuring both personal protection and the integrity of their research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
